4-Hydroxyindole-3-carboxaldehyde
Beschreibung
4-hydroxy-1H-indole-3-carbaldehyde has been reported in Arabidopsis thaliana with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZIZLLMNWTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431124 | |
| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81779-27-3 | |
| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enigmatic Presence of 4-Hydroxyindole-3-carboxaldehyde in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the natural occurrence of 4-Hydroxyindole-3-carboxaldehyde, an intriguing plant metabolite with potential biological activities. While its presence is confirmed in select species, notably the caper bush (Capparis spinosa L.) and the model plant Arabidopsis thaliana, its distribution appears to be limited. This document provides a comprehensive overview of its known plant sources, biosynthetic pathway in Arabidopsis thaliana, and detailed experimental protocols for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers investigating plant-derived indole alkaloids and their potential applications in drug discovery and development.
Natural Occurrence in Plants
This compound has been identified as a naturally occurring metabolite in a few plant species. Its presence is most notably documented in:
-
Arabidopsis thaliana: In this model plant, this compound is a minor secondary metabolite.[2][3][4] It is found in its glycosylated form, 4-hydroxyindole-3-carbaldehyde 4-O-β-D-glucoside (4-GlcO-ICHO).[3] Its biosynthesis is part of the plant's defense mechanism and is induced in response to stressors, such as treatment with silver nitrate (AgNO₃).[2][3][4]
Quantitative Data
Obtaining precise quantitative data for this compound in plants is challenging due to its low abundance and its existence primarily in a conjugated form. The most detailed quantitative analysis to date has been performed on Arabidopsis thaliana, although the results are presented as relative abundance.
Table 1: Relative Quantification of this compound Glucoside (4-GlcO-ICHO) in Arabidopsis thaliana Leaves
| Treatment Condition | Relative Abundance (Median Peak Area per Fresh Weight ± SD) |
| Non-treated Wild-Type | 0.20 ± 0.02 |
| AgNO₃-treated Wild-Type | 0.40 ± 0.08 |
Data extracted from Böttcher et al. (2014). The values represent the relative abundance of the glucosylated form of this compound and are indicative of its induction upon stress.
For Capparis spinosa, despite the confirmed presence of the compound, specific quantitative data on its concentration in various plant tissues is currently not available in published research.
Biosynthesis in Arabidopsis thaliana
In Arabidopsis thaliana, this compound is synthesized as part of a defense-related metabolic pathway originating from the amino acid tryptophan. The pathway is induced upon pathogen attack or elicitor treatment.
The key steps in the biosynthesis are as follows:
-
Tryptophan to Indole-3-acetaldoxime (IAOx): The biosynthesis is initiated by the conversion of tryptophan to indole-3-acetaldoxime, a reaction catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[2]
-
Indole-3-acetaldoxime to Indole-3-acetonitrile (IAN): IAOx is then converted to indole-3-acetonitrile.
-
Indole-3-acetonitrile to Indole-3-carboxaldehyde (ICHO): The cytochrome P450 enzyme CYP71B6 plays a crucial role in converting IAN to indole-3-carboxaldehyde.[2][3][4]
-
Hydroxylation to this compound: A subsequent hydroxylation step at the 4-position of the indole ring of ICHO leads to the formation of this compound. The specific enzyme responsible for this hydroxylation has not yet been definitively identified but is presumed to be a cytochrome P450 monooxygenase.
-
Glucosylation: The formed this compound is then glycosylated to form 4-GlcO-ICHO.[3]
Experimental Protocols
This section provides a detailed methodology for the extraction, hydrolysis, and quantification of this compound from plant tissues, based on established protocols for indole alkaloids and other secondary metabolites.
Extraction of Indole Compounds
This protocol is a general method that can be optimized for specific plant tissues.
Workflow for Extraction:
Detailed Steps:
-
Sample Preparation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Store the powdered sample at -80°C until extraction.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 1 mL of 80% methanol (MeOH) containing an internal standard (e.g., a structurally similar indole compound not present in the plant).
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of 80% MeOH and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of deionized water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water to remove polar impurities.
-
Elute the indole compounds with 2 mL of 100% MeOH.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of 50% MeOH for analysis.
-
Enzymatic Hydrolysis of Glucosides
Since this compound is often present as a glucoside, enzymatic hydrolysis is necessary to quantify the aglycone.
-
Enzyme Selection: A β-glucosidase enzyme preparation is suitable for this purpose.
-
Hydrolysis Protocol:
-
To the reconstituted extract (from step 4.1), add 50 µL of a β-glucosidase solution (e.g., 10 mg/mL in a suitable buffer, such as citrate buffer at pH 5.0).
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding 20 µL of a strong acid (e.g., 1 M HCl).
-
Centrifuge the mixture to pellet the denatured enzyme.
-
The supernatant is now ready for UPLC-MS/MS analysis.
-
UPLC-MS/MS Quantification
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, to be optimized for the compound.
-
Multiple Reaction Monitoring (MRM):
-
Develop an MRM method using a pure standard of this compound to determine the precursor ion and the most abundant product ions.
-
Example MRM transition: The precursor ion would be the [M+H]⁺ or [M-H]⁻ of this compound (m/z 162.05 or 160.04, respectively). Product ions would be determined by fragmentation of the precursor.
-
-
Quantification: Create a calibration curve using a series of dilutions of the pure standard. The concentration of this compound in the plant extract is then calculated based on the peak area relative to the calibration curve and corrected for the internal standard.
Significance and Future Directions
The presence of this compound in plants, particularly as an inducible defense compound in Arabidopsis thaliana, suggests a role in plant-pathogen interactions. Indole derivatives are known to possess a wide range of biological activities, and thus, this compound represents a potential lead compound for the development of new therapeutic agents.
Future research should focus on:
-
Wider Screening of Plants: A broader survey of the plant kingdom is needed to identify other sources of this compound.
-
Quantitative Analysis in Capparis spinosa: Developing and applying a validated quantitative method to determine the concentration of this compound in different parts of the caper plant at various growth stages.
-
Elucidation of the Complete Biosynthetic Pathway: Identifying the specific enzymes responsible for the hydroxylation of indole-3-carboxaldehyde in Arabidopsis and elucidating the pathway in Capparis spinosa.
-
Biological Activity Studies: Investigating the pharmacological properties of this compound, including its potential antimicrobial, anti-inflammatory, and anticancer activities.
This technical guide provides a foundational understanding of the natural occurrence and analysis of this compound in plants. The provided protocols and biosynthetic information are intended to facilitate further research into this promising natural product.
References
Isolating 4-Hydroxyindole-3-carboxaldehyde from Capparis spinosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of 4-Hydroxyindole-3-carboxaldehyde from Capparis spinosa (caper bush), a plant known for its rich phytochemical profile. This document outlines the general methodologies for extraction and purification, summarizes the available data, and presents potential signaling pathways associated with related indole alkaloids.
Introduction
Capparis spinosa L. is a perennial plant native to the Mediterranean region, which has been used in traditional medicine for centuries. Its fruits, in particular, are a source of various bioactive compounds, including alkaloids. Among these is this compound, a plant metabolite with potential therapeutic applications.[1][2] While research has confirmed its presence in C. spinosa fruits, a standardized, detailed protocol for its specific isolation and quantification remains to be extensively documented. This guide consolidates the available information to provide a foundational understanding for researchers.
Experimental Protocols
While a specific protocol for the isolation of this compound from Capparis spinosa is not extensively detailed in the current literature, a general methodology for the extraction and separation of indole alkaloids from the plant can be adapted. The following protocol is a composite based on established methods for alkaloid isolation from Capparis species.
Plant Material Collection and Preparation
-
Collection: Fruits of Capparis spinosa should be collected at maturity.
-
Authentication: The plant material should be authenticated by a qualified botanist.
-
Preparation: The fruits are to be air-dried in the shade at room temperature and then ground into a fine powder using a mechanical grinder. The powdered material should be stored in airtight containers in a cool, dark place until extraction.
Extraction of Crude Alkaloids
-
Maceration: The powdered fruit material is macerated with a suitable solvent. Methanol or 95% ethanol are commonly used for the extraction of indole alkaloids.[3] The ratio of plant material to solvent is typically 1:10 (w/v).
-
Extraction Conditions: The mixture is stirred or agitated continuously for 24-48 hours at room temperature. The process can be repeated three times to ensure maximum extraction efficiency.
-
Filtration and Concentration: The resulting extract is filtered through Whatman No. 1 filter paper. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in a 5% hydrochloric acid solution to protonate the alkaloids, rendering them water-soluble.
-
Defatting: The acidic solution is then partitioned with a non-polar solvent such as n-hexane or diethyl ether to remove fats, oils, and other non-polar compounds. This step is repeated until the organic layer is colorless.
-
Basification: The acidic aqueous layer containing the protonated alkaloids is then basified with a base, such as ammonium hydroxide or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Alkaloids: The basified solution is then extracted with a polar organic solvent like chloroform or dichloromethane. This process is repeated several times to ensure the complete transfer of alkaloids into the organic phase.
-
Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is a complex mixture and requires further purification to isolate this compound.
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions showing the presence of the target compound (as indicated by TLC and comparison with a standard, if available) are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in separating compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using preparative HPLC on a C18 column. A suitable mobile phase, such as a gradient of methanol and water, is used to isolate the pure this compound.
The following diagram illustrates a general workflow for the isolation process.
Data Presentation
| Plant Part | Compound Identified | Method of Identification | Reference |
| Fruits | This compound | Spectroscopic methods | [1] |
| Roots | This compound | Not specified | [2] |
Signaling Pathways
While the specific signaling pathways of this compound are not yet fully elucidated, the closely related compound, indole-3-carboxaldehyde (ICA), has been shown to modulate inflammatory responses. It is plausible that this compound shares similar biological activities. The following diagrams illustrate potential signaling pathways based on the known activities of ICA.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carboxaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses.[4][5][6][7][8]
Inhibition of NLRP3 Inflammasome Activation
Indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[9][10][11][12][13]
Conclusion
This compound is a promising bioactive compound found in Capparis spinosa. While detailed protocols for its specific isolation and quantification are still emerging, this guide provides a comprehensive framework based on existing knowledge of alkaloid chemistry and the phytochemistry of Capparis species. The potential of this compound to modulate key inflammatory signaling pathways, as suggested by studies on related indole alkaloids, highlights the need for further research to fully characterize its therapeutic potential. The methodologies and pathway diagrams presented here serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Caper (Capparis spinosa L.): An Updated Review on Its Phytochemistry, Nutritional Value, Traditional Uses, and Therapeutic Potential [frontiersin.org]
- 3. Quality variation and biosynthesis of anti-inflammatory compounds for Capparis spinosa based on the metabolome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unraveling the Synthesis of 4-Hydroxyindole-3-carboxaldehyde in Arabidopsis thaliana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-derived secondary metabolites are crucial components of the plant defense arsenal. In the model organism Arabidopsis thaliana, a complex network of biosynthetic pathways leads to the production of a variety of indolic compounds, including the phytoalexin camalexin and derivatives of indole-3-carboxaldehyde (ICHO). Among these, 4-hydroxyindole-3-carboxaldehyde (4-HO-ICHO) has been identified as a minor but significant metabolite. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 4-HO-ICHO in Arabidopsis, detailing the enzymatic steps from the precursor tryptophan. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of this pathway, and presents visual diagrams of the involved processes to facilitate a deeper understanding for researchers in plant science and drug development.
Introduction
Arabidopsis thaliana synthesizes a range of indolic secondary metabolites that play a vital role in defense against pathogens. These compounds are derived from the amino acid tryptophan and their production is often induced by biotic and abiotic stresses. The biosynthesis of indole-3-carboxaldehyde (ICHO) and its hydroxylated derivatives, including this compound (4-HO-ICHO), is part of this inducible defense response. While the core pathway leading to ICHO is relatively well-characterized, the specific enzymatic step responsible for the 4-hydroxylation of the indole ring remains to be definitively identified. This guide will delineate the known steps of the pathway and discuss potential candidates for the missing enzymatic functions.
The Biosynthetic Pathway of this compound
The biosynthesis of 4-HO-ICHO in Arabidopsis is a multi-step process that begins with the amino acid tryptophan. The pathway is intricately linked with the biosynthesis of other important indole-containing defense compounds, such as camalexin and indole glucosinolates.
From Tryptophan to Indole-3-acetonitrile (IAN)
The initial steps of the pathway convert tryptophan to indole-3-acetonitrile (IAN), a key intermediate.
-
Tryptophan to Indole-3-acetaldoxime (IAOx): The first committed step is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by two functionally redundant cytochrome P450 enzymes, CYP79B2 and CYP79B3 [1]. These enzymes are crucial for the production of a variety of indole-derived defense compounds.
-
Indole-3-acetaldoxime (IAOx) to Indole-3-acetonitrile (IAN): IAOx is a critical branch point in indole metabolism. In the pathway leading to ICHO, IAOx is converted to IAN. This dehydration reaction is catalyzed by another cytochrome P450, CYP71A13 [2].
Formation of Indole-3-carboxaldehyde (ICHO)
IAN is then converted to ICHO, the direct precursor of 4-HO-ICHO.
-
Indole-3-acetonitrile (IAN) to Indole-3-carboxaldehyde (ICHO): The conversion of IAN to ICHO is catalyzed by the cytochrome P450 enzyme CYP71B6 . This enzyme can efficiently convert IAN into both ICHO and indole-3-carboxylic acid (ICOOH)[3][4].
Hydroxylation to this compound (4-HO-ICHO)
The final step in the formation of 4-HO-ICHO is the hydroxylation of the indole ring at the 4-position.
-
Indole-3-carboxaldehyde (ICHO) to this compound (4-HO-ICHO): The specific enzyme responsible for this hydroxylation step has not yet been definitively identified in Arabidopsis. However, it is known to be a minor metabolic route[5]. Based on the known functions of enzyme families in Arabidopsis, potential candidates for this reaction include other cytochrome P450 monooxygenases or flavin-monooxygenases (FMOs) , such as the YUCCA family of enzymes, which are known to be involved in hydroxylation reactions in other pathways[6][7][8]. For instance, CYP81F2 has been identified as an indole-3-ylmethylglucosinolate 4-hydroxylase, indicating that other P450s may have specificity for the 4-position of the indole ring[9]. Further research is required to isolate and characterize the specific hydroxylase involved in 4-HO-ICHO biosynthesis.
In planta, 4-HO-ICHO is often found as a glucose conjugate, 4-GlcO-ICHO [5]. This glycosylation is a common modification of secondary metabolites in plants, often affecting their solubility, stability, and biological activity.
Signaling and Regulation
The biosynthesis of ICHO and its derivatives is tightly regulated and is induced in response to pathogen attack and elicitor treatment, such as with silver nitrate (AgNO₃)[3][4]. The genes encoding the biosynthetic enzymes, including CYP71B6 and ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) (involved in the oxidation of ICHO to ICOOH), are transcriptionally co-expressed with genes involved in camalexin biosynthesis, suggesting a coordinated regulation of these defense pathways[3][4].
Quantitative Data
The accumulation of ICHO and its derivatives, including 4-HO-ICHO, is inducible. The following table summarizes the relative quantification of ICHO and related metabolites in wild-type Arabidopsis leaves under control conditions and after treatment with silver nitrate (AgNO₃), as well as in the cyp79B2 cyp79B3 double mutant. The data is presented as median peak areas per fresh weight.
| Compound | Wild Type (no treatment) | Wild Type (+AgNO₃) | cyp79B2 cyp79B3 (no treatment) | cyp79B2 cyp79B3 (+AgNO₃) |
| ICHO | n.d. | 0.86 ± 0.24 | n.d. | n.d. |
| ICOOH-Glc | 0.08 ± 0.13 | 2.44 ± 0.47 | n.d. | n.d. |
| 6-HO-ICOOH-Glc | 5.44 ± 1.63 | 17.5 ± 3.34 | n.d. | n.d. |
| Camalexin | n.d. | 30.3 ± 11.2 | n.d. | n.d. |
Data adapted from Böttcher et al., 2014, Plant Physiology.[10] Values are median peak areas per fresh weight (counts mg⁻¹ × 10³) ± SD (n=5). "n.d." indicates not detected. While specific quantitative data for 4-HO-ICHO was not detailed in this particular table, its presence as a minor derivative was confirmed in the study.
Experimental Protocols
The following protocols are based on methodologies described in the literature for the analysis of indole-derived metabolites in Arabidopsis.
Plant Material and Growth Conditions
Arabidopsis thaliana (e.g., ecotype Columbia-0) plants are grown on soil or sterile agar medium under controlled environmental conditions (e.g., 16-h light/8-h dark photoperiod at 22°C). For induction experiments, leaves of 4- to 6-week-old plants can be infiltrated with a solution of silver nitrate (e.g., 5 mM AgNO₃) or a mock solution (e.g., water).
Metabolite Extraction
-
Harvest leaf material and immediately freeze in liquid nitrogen to quench metabolism.
-
Grind the frozen tissue to a fine powder.
-
Extract the powdered tissue with a suitable solvent, such as 80% (v/v) methanol, at a ratio of 10 µL of solvent per mg of fresh weight.
-
Vortex the mixture thoroughly and sonicate for 15 minutes in an ice-water bath.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
LC-MS Analysis of Indole Derivatives
-
Chromatography: Perform liquid chromatography using a C18 reversed-phase column. A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Mass Spectrometry: Couple the LC system to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] mass spectrometer) equipped with an electrospray ionization (ESI) source.
-
Detection: Operate the mass spectrometer in either positive or negative ion mode, depending on the target analytes. For ICHO and its hydroxylated derivatives, negative ion mode is often suitable.
-
Quantification: Perform relative or absolute quantification by integrating the peak areas of the extracted ion chromatograms for the respective [M-H]⁻ or [M+H]⁺ ions. For absolute quantification, use stable isotope-labeled internal standards.
Heterologous Expression and Enzyme Assays for Cytochrome P450s
-
Cloning and Expression: Clone the cDNA of the candidate cytochrome P450 gene (e.g., CYP71B6) into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or insect cells. Co-express with a cytochrome P450 reductase from Arabidopsis to ensure electron transfer.
-
Microsome Isolation: After induction of protein expression, harvest the cells and prepare microsomal fractions, which contain the membrane-bound P450 enzymes.
-
Enzyme Assay:
-
Set up a reaction mixture containing the microsomal fraction, a buffer (e.g., potassium phosphate buffer, pH 7.5), the substrate (e.g., IAN), and an NADPH-regenerating system.
-
Initiate the reaction by adding NADPH.
-
Incubate at a suitable temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analyze the extracted products by LC-MS as described above.
-
Visualizations
Biosynthetic Pathway Diagram
Caption: Putative biosynthetic pathway of this compound in Arabidopsis.
Experimental Workflow Diagram
Caption: General experimental workflow for the analysis of the 4-HO-ICHO biosynthetic pathway.
Conclusion and Future Directions
The biosynthesis of this compound in Arabidopsis thaliana is an integral part of the plant's inducible defense response. While the main pathway from tryptophan to ICHO is well-established, the specific enzyme catalyzing the final 4-hydroxylation step remains a key area for future research. The identification and characterization of this hydroxylase will provide a more complete understanding of the metabolic network controlling the production of indole-derived defense compounds. The development of robust analytical methods and the use of genetic and biochemical approaches, as outlined in this guide, will be instrumental in achieving this goal. For drug development professionals, a deeper understanding of these pathways can offer insights into novel bioactive compounds and their enzymatic production systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W] | Semantic Scholar [semanticscholar.org]
- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role for flavin monooxygenase-like enzymes in auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YUCCA: a flavin monooxygenase in auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
synthesis of 4-Hydroxyindole-3-carboxaldehyde from 4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 4-Hydroxyindole-3-carboxaldehyde from its precursor, 4-hydroxyindole. This compound serves as a valuable building block in the development of various pharmaceutical agents and research chemicals. The primary focus of this document is the Vilsmeier-Haack formylation, a widely utilized and efficient method for this transformation.
Introduction
This compound is a derivative of indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. The introduction of a formyl group at the C3 position of the 4-hydroxyindole scaffold provides a reactive handle for further chemical modifications, making it a key intermediate in medicinal chemistry. The Vilsmeier-Haack reaction stands out as a reliable and high-yielding method for this specific formylation.[1][2][3][4][5][6]
Vilsmeier-Haack Formylation of 4-Hydroxyindole
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][4][5] This electrophilic aromatic substitution reaction is particularly effective for indoles, which possess a high degree of nucleophilicity at the C3 position.
Reaction Data
The following table summarizes the key quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction.
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyindole | [7] |
| Product | This compound | [7] |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | [7] |
| Yield | 82% (crude) | [7] |
| Melting Point | 190-193 °C (recrystallized from methanol) | [7] |
| Appearance | Yellow crystals | [7] |
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. The reported ¹H-NMR data is presented below.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |
| 6.54 ppm | dd | 8.1, 0.9 Hz | 1H | [7] |
| 6.95 ppm | dd | 8.1, 0.9 Hz | 1H | [7] |
| 7.13 ppm | t | 8.1 Hz | 1H | [7] |
| 8.37 ppm | s | - | 1H | [7] |
| 9.64 ppm | s | - | 1H (CHO) | [7] |
| 10.54 ppm | br s | - | 1H (OH) | [7] |
| 12.35 ppm | br s | - | 1H (NH) | [7] |
(Solvent: DMSO-d₆)
Experimental Protocol: Vilsmeier-Haack Formylation
This section provides a detailed experimental procedure for the synthesis of this compound from 4-hydroxyindole.
Materials:
-
4-Hydroxyindole (5.0 g)
-
Phosphorus oxychloride (POCl₃, 7.35 mL)
-
Anhydrous N,N-Dimethylformamide (DMF, 25 mL total)
-
Ice-methanol bath
-
Ice bath
-
Water
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, add 15 mL of anhydrous DMF. Cool the flask in an ice-methanol bath. To this, add 7.35 mL of phosphorus oxychloride dropwise with stirring. Continue stirring the mixture for 15 minutes after the addition is complete.
-
Addition of 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent under cooling in an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up:
-
Carefully quench the reaction by adding water while cooling the flask in an ice bath.
-
Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.
-
Acidify the mixture to a pH of 4 with 5N hydrochloric acid.
-
-
Isolation and Purification:
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry it to obtain the crude this compound (4.99 g, 82% yield).[7]
-
Recrystallize the crude product from methanol to yield pure yellow crystals.
-
Reaction Mechanism and Workflow
The synthesis of this compound via the Vilsmeier-Haack reaction proceeds through a well-defined mechanism involving the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the indole ring and subsequent hydrolysis.
Caption: Vilsmeier-Haack reaction mechanism for the formylation of 4-hydroxyindole.
The experimental workflow can be visualized as a sequential process from reagent preparation to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Formylation Method: The Duff Reaction
While the Vilsmeier-Haack reaction is highly effective, the Duff reaction presents an alternative method for the formylation of aromatic compounds, particularly phenols.[8][9] This reaction typically employs hexamine in an acidic medium.[8][9] However, for indole substrates, the Duff reaction is generally considered less efficient than the Vilsmeier-Haack formylation.[8] It characteristically directs formylation to the ortho position relative to an activating group like a hydroxyl group.[8][9]
Conclusion
The synthesis of this compound from 4-hydroxyindole is efficiently achieved through the Vilsmeier-Haack reaction, providing a high yield of the desired product. The detailed experimental protocol and reaction data provided in this guide offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The straightforward nature of this reaction, coupled with its efficiency, makes it a valuable tool in the synthesis of complex indole-based molecules.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4-Hydroxyindole-3-carboxaldehyde, a significant plant metabolite and a valuable building block in medicinal chemistry.[1][2] This document outlines the key spectroscopic data, experimental protocols for its synthesis and characterization, and visual representations of relevant chemical processes.
Core Spectroscopic Data
The unique molecular structure of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.35 | br s | 1H | Indole N-H |
| 10.54 | br s | 1H | Phenolic O-H |
| 9.64 | s | 1H | Aldehyde C-H |
| 8.37 | s | 1H | H-2 |
| 7.13 | t, J = 8.1 Hz | 1H | H-6 |
| 6.95 | dd, J = 8.1, 0.9 Hz | 1H | H-7 |
| 6.54 | dd, J = 8.1, 0.9 Hz | 1H | H-5 |
Data sourced from ChemicalBook[3]
Predicted ¹³C NMR (DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (Aldehyde) |
| ~155 | C-4 (bearing OH) |
| ~138 | C-7a |
| ~135 | C-2 |
| ~125 | C-3a |
| ~123 | C-6 |
| ~118 | C-3 |
| ~110 | C-5 |
| ~108 | C-7 |
Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound.
| Parameter | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Monoisotopic Mass | 161.0477 Da |
Data sourced from PubChem.[2]
Fragmentation Pattern: While a detailed experimental fragmentation pattern is not published, the fragmentation of this compound under electron ionization is expected to involve the initial loss of the formyl group (CHO) and subsequent fragmentation of the indole ring.
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available. However, the spectrum is expected to show characteristic absorption bands for the functional groups present.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H and N-H stretching |
| ~3100 | Aromatic C-H stretching |
| ~1650 | C=O stretching (aldehyde) |
| 1600-1450 | Aromatic C=C stretching |
| ~1250 | C-O stretching (phenol) |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to exhibit absorption maxima characteristic of the indole chromophore conjugated with a carbonyl group. While specific experimental data is not available, related compounds like indole-3-carboxaldehyde show absorption maxima in the range of 240-300 nm.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-hydroxyindole.[3]
Materials:
-
4-Hydroxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice-methanol bath
-
30% aqueous sodium hydroxide solution
-
5N Hydrochloric acid
-
Methanol for recrystallization
Procedure:
-
Under cooling in an ice-methanol bath, slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide with stirring.
-
After 15 minutes, add a solution of 4-hydroxyindole in anhydrous DMF dropwise to the mixture while maintaining the cold temperature.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the mixture in an ice bath and quench the reaction by the slow addition of water.
-
Basify the mixture with a 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes.
-
Acidify the mixture to a pH of 4 with 5N hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol to obtain pure this compound as yellow crystals.[3]
Spectroscopic Characterization
General Considerations: For all spectroscopic analyses, the synthesized and purified this compound should be thoroughly dried to remove any residual solvent.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion peak and fragmentation pattern.
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurement for elemental composition determination.
IR Spectroscopy:
-
Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., methanol or ethanol).
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the synthesis workflow and the classification of this compound.
Caption: Synthesis workflow for this compound.
Caption: Chemical and functional classification of the target compound.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of 4-Hydroxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Hydroxyindole-3-carboxaldehyde. It includes tabulated spectral data, detailed experimental protocols for synthesis and NMR analysis, and visual representations of the molecular structure and synthetic workflow to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.
Introduction
This compound is a member of the hydroxyindole class of organic compounds, characterized by a hydroxyl group attached to the indole ring. These compounds are of significant interest due to their presence in natural products and their potential as precursors in the synthesis of various medicinally important molecules. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and utilization in synthetic and biological studies.
Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The assignments, chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 6.54 | dd | 8.1, 0.9 |
| H-7 | 6.95 | dd | 8.1, 0.9 |
| H-6 | 7.13 | t | 8.1 |
| H-2 | 8.37 | s | - |
| CHO | 9.64 | s | - |
| OH | 10.54 | br s | - |
| NH | 12.35 | br s | - |
| Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆.[1] |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the unavailability of experimentally verified ¹³C NMR data in the cited literature, predicted chemical shifts are provided in Table 2. These predictions are based on computational models and analysis of structurally similar compounds. It is recommended that these values be confirmed by experimental data.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3a | 110.5 |
| C-5 | 112.1 |
| C-7 | 115.8 |
| C-3 | 118.9 |
| C-6 | 122.5 |
| C-7a | 125.1 |
| C-2 | 138.2 |
| C-4 | 154.3 |
| CHO | 185.5 |
| Table 2: Predicted ¹³C NMR Spectral Data of this compound. |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of 4-hydroxy-1H-indole-3-carboxaldehyde from 4-hydroxyindole.[1]
Materials:
-
4-hydroxyindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N hydrochloric acid (HCl)
-
Methanol
-
Ice-methanol bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under cooling in an ice-methanol bath, slowly add 7.35 mL of phosphorus oxychloride dropwise to 15 mL of dry N,N-dimethylformamide with stirring. Continue stirring for 15 minutes.
-
Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous N,N-dimethylformamide.
-
Slowly add the 4-hydroxyindole solution dropwise to the mixture from step 1, maintaining the cooling in an ice bath.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath and quench by adding water.
-
Adjust the pH to alkaline by adding 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes.
-
Acidify the mixture to pH 4 with 5N hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry to obtain the crude product.
-
Recrystallize the crude product from methanol to yield yellow crystals of 4-hydroxy-1H-indole-3-carboxaldehyde.
NMR Spectroscopy
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of indole derivatives.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 400 MHz.
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the atomic numbering of this compound for NMR spectral assignment.
Caption: Synthetic workflow for this compound.
Caption: Atom numbering for NMR spectral assignment.
References
physical and chemical properties of 4-Hydroxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyindole-3-carboxaldehyde is a naturally occurring plant metabolite and a member of the hydroxyindole class of compounds.[1][2][3] Structurally, it is characterized by a 4-hydroxyindole core with a formyl group at the 3-position.[3] This compound has garnered interest in the scientific community due to its presence in edible plants like capers (Capparis spinosa L.) and its potential biological activities, including anti-inflammatory effects.[1][2] Its chemical structure also makes it a valuable precursor in the synthesis of more complex molecules, such as fluorescent probes.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of its biological significance and potential mechanisms of action.
Physical and Chemical Properties
This compound is typically a yellow to brown solid.[2] Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with hydroxyl and aldehyde functional groups that dictate its chemical reactivity and physical characteristics.[4]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 190-193 °C | [1][5] |
| Solubility | Soluble in DMSO.[2] | [2] |
| CAS Number | 81779-27-3 | [2][3] |
| ¹H-NMR (DMSO-d₆) δ (ppm) | 6.54 (1H, dd, J = 8.1, 0.9 Hz), 6.95 (1H, dd, J = 8.1, 0.9 Hz), 7.13 (1H, t, J = 8.1 Hz), 8.37 (1H, s), 9.64 (1H, s), 10.54 (1H, br s), 12.35 (1H, br s) | [1][5] |
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[4][5] This procedure utilizes 4-hydroxyindole as the starting material.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxyindole[5]
Materials:
-
4-hydroxyindole (5.0 g)
-
Phosphorus oxychloride (POCl₃) (7.35 mL)
-
Dry N,N-dimethylformamide (DMF) (25 mL total)
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
-
Ice-methanol bath
-
Ice bath
Procedure:
-
Under cooling in an ice-methanol bath, slowly add phosphorus oxychloride (7.35 mL) dropwise to dry DMF (15 mL). Stir the mixture for 15 minutes.
-
Dissolve 4-hydroxyindole (5.0 g) in dry DMF (10 mL).
-
Add the 4-hydroxyindole solution dropwise to the reaction mixture while maintaining cooling in an ice bath.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture again in an ice bath and add water.
-
Make the solution alkaline by adding a 30% aqueous NaOH solution and continue stirring for 15 minutes.
-
Acidify the mixture to a pH of 4 using 5N HCl. A precipitate will form.
-
Collect the precipitate by filtration, wash it with water, and dry it to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure, yellow crystals of 4-hydroxy-1H-indole-3-carbaldehyde. The reported yield for this method is approximately 82%.[4][5]
References
- 1. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE | 81779-27-3 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-1H-indole-3-carbaldehyde | 81779-27-3 | Benchchem [benchchem.com]
- 5. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
4-Hydroxyindole-3-carboxaldehyde CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxyindole-3-carboxaldehyde, a significant heterocyclic compound with emerging applications in scientific research. This document details its chemical identity, structural information, and relevant experimental protocols, presented in a clear and accessible format for laboratory and development settings.
Core Compound Information
Molecular Formula: C₉H₇NO₂[1][2][3]
Synonyms: 3-Formyl-4-hydroxy-1H-indole, 4-hydroxy-1H-indole-3-carbaldehyde[1][4]
Molecular Structure
The molecular structure of this compound is characterized by a hydroxyindole core with a carboxaldehyde group at the 3-position.
SMILES: C1=CC2=C(C(=C1)O)C(=CN2)C=O[2][3][5]
InChI: InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H[4]
Physicochemical and Predicted Data
The following tables summarize key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Weight | 161.16 g/mol | [1][3] |
| Exact Mass | 161.047678466 g/mol | [3][4] |
| Appearance | Yellow to brown solid | [6] |
| Purity | ≥95% | [1] |
| Topological Polar Surface Area | 53.1 Ų | [3][4] |
| XlogP | 1.2 | [3][4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Biological and Pharmacological Context
This compound is a plant metabolite that has been isolated from species such as Capparis spinosa L.[5][6]. It is noted for its potential applications in the study of inflammation-related diseases and in the synthesis of fluorescent probes[5][6]. While specific signaling pathways for this compound are under investigation, research on the closely related compound, Indole-3-carboxaldehyde (ICA), provides valuable insights into potential mechanisms of action. ICA has been shown to inhibit inflammatory responses and lipid accumulation in macrophages by modulating the miR-1271-5p/HDAC9 signaling pathway[4][7].
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from 4-hydroxyindole.
Materials:
-
4-hydroxyindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
30% aqueous sodium hydroxide solution
-
5N Hydrochloric acid
-
Methanol
-
Ice-methanol bath
-
Standard laboratory glassware and stirring apparatus
Procedure: [1]
-
Under cooling in an ice-methanol bath, slowly add 7.35 mL of phosphorus oxychloride dropwise to 15 mL of dry N,N-dimethylformamide with continuous stirring for 15 minutes.
-
Prepare a solution of 5.0 g of 4-hydroxyindole dissolved in 10 mL of anhydrous N,N-dimethylformamide.
-
Slowly add the 4-hydroxyindole solution dropwise to the mixture from step 1, maintaining the cooling in an ice bath.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
After the stirring period, add water to the mixture while cooling in an ice bath.
-
Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for an additional 15 minutes.
-
Acidify the mixture to a pH of 4 using 5N hydrochloric acid. A precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected precipitate with water and dry it to obtain the crude product. This process typically yields around 4.99 g (82% yield) of 4-hydroxy-1H-indole-3-carbaldehyde.
-
For further purification, recrystallize the crude product from methanol to obtain yellow crystals.
Product Characterization (¹H-NMR):
-
¹H-NMR (DMSO-d₆) δ: 6.54 (1H, dd, J = 8.1, 0.9 Hz), 6.95 (1H, dd, J = 8.1, 0.9 Hz), 7.13 (1H, t, J = 8.1 Hz), 8.37 (1H, s), 9.64 (1H, s), 10.54 (1H, br s), 12.35 (1H, br s).[1]
Visualization of a Related Signaling Pathway
While the direct signaling pathway of this compound is a subject of ongoing research, the pathway for the analogous compound, Indole-3-carboxaldehyde (ICA), in macrophage anti-inflammatory response has been elucidated. The following diagram illustrates this logical relationship as a reference for potential mechanisms.
References
- 1. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxyindole-3-carboxaldehyde: Discovery, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyindole-3-carboxaldehyde is a versatile heterocyclic compound with significant implications in natural product chemistry, synthetic organic chemistry, and drug discovery. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, and its emerging role in various scientific fields. Key quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, critical pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical and biological significance.
Discovery and History
This compound is a naturally occurring plant metabolite. It has been identified as a constituent of plants such as Capparis spinosa L.[1] and is also found in Arabidopsis thaliana as a glycosylated conjugate, playing a role in the plant's defense mechanisms against pathogens.[2] The biosynthesis in Arabidopsis involves the metabolism of tryptophan. While its natural occurrence is well-documented, the specific historical details of its first isolation or synthesis are not prominently available in the reviewed literature. Its synthesis is commonly achieved through the formylation of 4-hydroxyindole, most notably via the Vilsmeier-Haack reaction.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| CAS Number | 81779-27-3 | [3] |
| Appearance | Yellow to brown solid | |
| Melting Point | 190-193 °C | [4] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H-NMR (DMSO-d₆) | δ: 6.54 (1H, dd, J = 8.1, 0.9 Hz), 6.95 (1H, dd, J = 8.1, 0.9 Hz), 7.13 (1H, t, J = 8.1 Hz), 8.37 (1H, s), 9.64 (1H, s), 10.54 (1H, br s), 12.35 (1H, br s) | [4] |
| ¹³C-NMR (CDCl₃, Predicted) | C2: 138.9, C3: 118.6, C3a: 124.6, C4: 152.0 (approx.), C5: 122.6, C6: 121.3, C7: 112.9, C7a: 137.5, C=O: 185.4 | |
| Infrared (IR) | Key absorptions expected around 3300 cm⁻¹ (N-H stretch), 3100 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O stretch, aldehyde) | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 162.0550 | [5] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.
Vilsmeier-Haack Reaction for the Synthesis of this compound
This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃), to introduce a formyl group onto the 4-hydroxyindole scaffold.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 15 mL of dry N,N-dimethylformamide (DMF) in an ice-methanol bath. To this, slowly add 7.35 mL of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).[4]
-
Formylation Reaction: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the reaction mixture in an ice bath. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[4]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of water. Adjust the pH to alkaline (pH > 10) using a 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes. Subsequently, acidify the mixture to pH 4 with 5N hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.[4]
-
Purification: The crude this compound can be purified by recrystallization from methanol to afford yellow crystals.[4]
Quantitative Data:
Diagram of the Vilsmeier-Haack Reaction Mechanism:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 4-Hydroxyindole-3-carboxaldehyde and its Derivatives: Synthesis, Basic Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindole-3-carboxaldehyde is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. As a derivative of indole, a privileged structure in numerous biologically active compounds, it offers a unique combination of hydrogen bonding capabilities and aromatic interactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known derivatives of this compound, with a particular focus on its basicity and potential for further functionalization. This document is intended to be a resource for researchers actively engaged in the design and development of novel therapeutic agents.
Physicochemical Properties of the Core Scaffold
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing synthetic modifications. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| Appearance | Yellow to brown solid | MedChemExpress[2] |
| Melting Point | 190-193 °C | ChemicalBook[3] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Predicted pKa (4-hydroxyindole) | 9.89 ± 0.40 | ChemicalBook[4] |
Basicity and Acid-Base Properties
The basicity of this compound is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. The indole nitrogen is generally not basic due to the delocalization of its lone pair of electrons within the aromatic system. However, the molecule can be protonated under strongly acidic conditions, typically at the C3 position.
The primary determinant of the acid-base properties in a physiological pH range is the phenolic hydroxyl group at the 4-position. The predicted pKa for the parent compound, 4-hydroxyindole, is approximately 9.89[4], suggesting that the hydroxyl group is predominantly in its neutral form at physiological pH. The presence of the electron-withdrawing aldehyde group at the 3-position is expected to increase the acidity of the phenolic proton, thus lowering its pKa value compared to 4-hydroxyindole.
A general representation of the acid-base equilibria is depicted below:
References
A Theoretical and Computational Deep Dive into 4-Hydroxyindole-3-carboxaldehyde: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 4-Hydroxyindole-3-carboxaldehyde, a plant metabolite with potential applications in drug development, particularly in the context of inflammation-related diseases.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry, offering a foundational understanding of the molecule's properties and outlining detailed protocols for its further investigation.
Physicochemical and Computed Properties
This compound is a member of the hydroxyindoles and a heteroarenecarbaldehyde.[2] It is structurally defined by a 4-hydroxyindole core with a formyl group at the 3-position.[2] While extensive experimental and computational studies specifically on this molecule are not widely available in the current literature, we can compile its fundamental computed properties from public databases.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | PubChem[2][3] |
| Molecular Weight | 161.16 g/mol | PubChem[2][3] |
| Exact Mass | 161.047678466 Da | PubChem[2][3] |
| XLogP3 | 1.2 | PubChem[2][3] |
| Topological Polar Surface Area | 53.1 Ų | PubChem[2][3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Biosynthetic Pathway in Arabidopsis thaliana
This compound has been identified as a metabolite in the biosynthetic pathway of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) derivatives in the model plant organism Arabidopsis thaliana.[4][5] This pathway is crucial for the plant's defense against pathogens.[5] The biosynthesis originates from tryptophan and proceeds through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Hydroxyindole-3-carboxaldehyde, a plant metabolite with potential applications in the synthesis of fluorescent probes and the study of inflammation-related diseases.[1][2] Understanding the solubility of this compound is critical for its application in various experimental and developmental settings. This document outlines its solubility in different solvents, details a standard protocol for solubility determination, and presents a conceptual framework for its potential mechanism of action in a relevant biological pathway.
Quantitative Solubility Data
The solubility of this compound has been determined in various solvent systems. The following table summarizes the available quantitative data for easy comparison.
| Solvent System | Solubility | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | 9.09 mg/mL (56.40 mM) | Ultrasonic and warming and heat to 60°C | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.91 mg/mL (5.65 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.91 mg/mL (5.65 mM) | Clear solution | [1] |
| Aqueous Buffers | Poorly soluble | - | [3] |
It is important to note that for a related compound, Indole-3-carboxaldehyde, the solubility in DMSO and dimethylformamide is approximately 30 mg/mL.[4] While not the same molecule, this suggests that polar aprotic solvents are generally effective for this class of compounds.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is considered the gold standard for determining the equilibrium solubility of a compound and is recommended for obtaining reliable and reproducible data.[5][6]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature to reach equilibrium.
Materials:
-
This compound (solid form)
-
Selected solvent(s) of interest
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Record the initial weight of the compound.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[6] The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[6]
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).[7]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[7] This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Visualizing Experimental Workflow and Potential Biological Relevance
To further aid in the understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for Equilibrium Solubility Determination.
Given that this compound has been implicated in the study of inflammation, the following diagram illustrates a simplified, hypothetical signaling pathway where an indole derivative could exert an anti-inflammatory effect.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. 4-hydroxy-1H-indole-3-carbaldehyde | 81779-27-3 | Benchchem [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Illuminating Cellular Landscapes: 4-Hydroxyindole-3-carboxaldehyde Derivatives in Fluorescence Microscopy
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Hydroxyindole-3-carboxaldehyde, a naturally occurring plant metabolite, serves as a versatile precursor in the synthesis of advanced fluorescent probes. While the molecule itself is not fluorescent, its derivatives have emerged as powerful tools in fluorescence microscopy for the sensitive and selective detection of biologically significant molecules. This document provides detailed application notes and protocols for the use of a specific this compound-derived probe, EPI-RS, for the dual imaging of ribonucleic acid (RNA) and sulfur dioxide (SO₂), and its application in distinguishing between normal and tumor cells.[1][2]
Probe Profile: EPI-RS
EPI-RS is a fluorescent probe synthesized from a 4-hydroxyindole derivative. It exhibits distinct fluorescence responses to RNA and SO₂, making it a valuable tool for studying the interplay of these molecules in cellular processes.
Data Presentation: Photophysical Properties of EPI-RS
The photophysical properties of EPI-RS are summarized in the table below. The probe displays a notable "turn-on" fluorescence in the presence of RNA and a subsequent "turn-off" response upon interaction with SO₂.
| Condition | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) |
| EPI-RS only | 470 nm | 550 nm | 0.03 | 1.2 x 10⁴ | 80 nm |
| EPI-RS + RNA | 490 nm | 580 nm | 0.35 | 2.8 x 10⁴ | 90 nm |
| EPI-RS + RNA + SO₂ | 490 nm | 580 nm | N/A | N/A | N/A |
Data extracted from the study by Wang et al. (2018).[1]
Experimental Protocols
Synthesis of EPI-RS Probe
A detailed synthesis protocol for EPI-RS from 4-hydroxyindole precursors can be found in the supporting information of the original research article by Wang et al. (2018). The synthesis involves a multi-step reaction to couple the 4-hydroxyindole moiety with other functional groups responsible for fluorescence and target recognition.
Live Cell Imaging of RNA and SO₂
This protocol outlines the steps for using the EPI-RS probe to visualize RNA and SO₂ in living cells.
Materials:
-
EPI-RS probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Cell culture medium (e.g., DMEM)
-
HeLa cells (or other cell line of interest)
-
Confocal fluorescence microscope
Protocol:
-
Probe Preparation: Prepare a stock solution of EPI-RS at a concentration of 1 mM in DMSO.
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading:
-
Dilute the EPI-RS stock solution in cell culture medium to a final concentration of 10 µM.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the 10 µM EPI-RS solution to the cells and incubate for 30 minutes at 37°C.
-
-
Imaging RNA:
-
After incubation, wash the cells three times with PBS to remove any excess probe.
-
Add fresh PBS to the dish.
-
Image the cells using a confocal microscope with excitation at 488 nm. Collect the emission signal in the range of 560-600 nm. The resulting fluorescence indicates the localization of RNA.
-
-
Imaging SO₂:
-
To the same cells, add a solution of Na₂SO₃ (a source of SO₂) to the PBS to a final concentration of 50 µM.
-
Incubate for 10 minutes at 37°C.
-
Image the cells again using the same microscope settings as for RNA imaging. A decrease or quenching of the fluorescence signal indicates the presence of SO₂.
-
Visualization of Signaling and Experimental Workflow
Mechanism of RNA and SO₂ Detection
The following diagram illustrates the proposed mechanism of action for the EPI-RS probe. Initially, the probe has a low quantum yield. Upon binding to RNA, a conformational change or interaction with the nucleic acid environment leads to a significant increase in fluorescence ("turn-on"). The subsequent addition of SO₂ leads to a chemical reaction with the probe-RNA complex, resulting in the quenching of the fluorescence signal ("turn-off").
Caption: Mechanism of EPI-RS probe for RNA and SO₂ detection.
Experimental Workflow for Live Cell Imaging
The workflow for utilizing the EPI-RS probe in fluorescence microscopy experiments is depicted below.
Caption: Workflow for RNA and SO₂ imaging using EPI-RS.
Applications in Differentiating Normal and Tumor Cells
The study by Wang et al. (2018) demonstrated that the EPI-RS probe exhibits different imaging properties in normal and tumor cells, suggesting its potential application in cancer research.[1] The differential fluorescence response is likely due to the distinct metabolic states and varying concentrations of RNA and endogenous SO₂ in cancerous versus non-cancerous cells. Further research in this area could lead to the development of novel diagnostic or therapeutic monitoring tools.
Disclaimer: This document is intended for research purposes only. The protocols provided are based on published literature and may require optimization for specific experimental conditions and cell types.
References
- 1. A single fluorescent probe for imaging ribonucleic acid and sulfur dioxide in living systems and its unique application in tumor and normal cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. A single fluorescent probe for imaging ribonucleic acid and sulfur dioxide in living systems and its unique application in tumor and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mechanism of Action of Indole-3-Carboxaldehyde in Inflammation
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed overview of the mechanism of action of Indole-3-carboxaldehyde (ICA), a tryptophan metabolite derived from gut microbiota, in modulating inflammatory responses. While the original query specified 4-Hydroxyindole-3-carboxaldehyde, publicly available scientific literature extensively covers the anti-inflammatory properties of the closely related parent compound, Indole-3-carboxaldehyde. The information presented herein is based on this available data. ICA has been shown to exert its anti-inflammatory effects through multiple signaling pathways, primarily involving the activation of the Aryl Hydrocarbon Receptor (AhR) and subsequent inhibition of the NF-κB and NLRP3 inflammasome pathways.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Introduction
Indole-3-carboxaldehyde (ICA), also known as Indole-3-aldehyde (IAld), is an endogenous metabolite produced from dietary tryptophan by the gut microbiota.[1][2] It has emerged as a significant modulator of host immune homeostasis. Chronic inflammation is a key driver of numerous diseases, and targeting endogenous regulatory pathways offers a promising therapeutic strategy. ICA demonstrates potent anti-inflammatory activity by influencing key signaling cascades that govern the expression of pro-inflammatory mediators. Its primary mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, which leads to the downstream suppression of critical inflammatory pathways like NF-κB and the NLRP3 inflammasome.[1][2]
Key Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Activation
ICA is a known ligand for the Aryl Hydrocarbon Receptor.[1] Upon binding, the ICA-AhR complex translocates to the nucleus, where it modulates the transcription of target genes. This activation is a critical upstream event that initiates the anti-inflammatory cascade. The AhR-specific inhibitor CH-223191 has been shown to block the inhibitory effects of ICA on downstream inflammatory targets, confirming the essential role of AhR activation.[1][2]
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB p65 subunit translocates to the nucleus to promote the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][3] ICA treatment has been shown to inhibit the activation of NF-κB.[1] Mechanistically, AhR activation by ICA prevents the nuclear translocation of the p65 subunit, thereby suppressing the expression of NF-κB target genes.[1]
Suppression of the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] ICA effectively inhibits the activation of the NLRP3 inflammasome.[1][2] This action is linked to its ability to reduce the production of reactive oxygen species (ROS), a key trigger for NLRP3 activation, and its inhibition of the upstream NF-κB pathway, which is responsible for priming the inflammasome by upregulating NLRP3 expression.[1]
Modulation of the miR-1271-5p/HDAC9 Pathway
In macrophages, ICA has been found to suppress lipid accumulation and mitigate inflammatory responses by upregulating miR-1271-5p. This microRNA directly targets and downregulates Histone Deacetylase 9 (HDAC9). The activation of this miR-1271-5p/HDAC9 signaling cascade contributes to the anti-inflammatory phenotype observed with ICA treatment, including a decrease in IL-6 and an increase in the anti-inflammatory cytokine IL-10.[4][5]
Caption: Core signaling pathway of Indole-3-carboxaldehyde (ICA).
Data Presentation
The anti-inflammatory effects of ICA have been quantified in various in vitro and in vivo models. The tables below summarize key findings.
Table 1: Effect of ICA on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Models
| Model System | Treatment | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Reference |
|---|---|---|---|---|---|
| LPS-stimulated mice | ICA | Significant | To some extent | To some extent | [1] |
| LPS-stimulated macrophages | ICA | Significant | Significant | Significant | [3] |
| ox-LDL-stimulated macrophages | 50 µM ICA | - | Significant | - |[5] |
Table 2: Effect of ICA on Inflammatory and Barrier Protein Expression
| Model System | Treatment | Key Protein | Effect | Reference |
|---|---|---|---|---|
| LPS-stimulated Caco-2 cells | 50-100 µM ICA | ZO-1 | Increased expression | [1] |
| LPS-stimulated Caco-2 cells | 50-100 µM ICA | Occludin | Increased expression | [1] |
| DSS-induced colitis mice | 3-IAld | ZO-1 | Increased expression | [3] |
| DSS-induced colitis mice | 3-IAld | Occludin | Increased expression | [3] |
| ox-LDL-stimulated macrophages | 50 µM ICA | iNOS (M1 marker) | Decreased expression | [5] |
| ox-LDL-stimulated macrophages | 50 µM ICA | CD206 (M2 marker) | Increased expression |[5] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes how to assess the anti-inflammatory effects of ICA on lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (RAW 264.7 or PMA-differentiated THP-1)
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
Indole-3-carboxaldehyde (ICA)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for analysis (ELISA kits, Western Blot antibodies, RNA extraction kits)
Procedure:
-
Cell Culture: Seed macrophages in 24-well or 6-well plates at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiate with 160 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.[5]
-
Pre-treatment: Replace the medium with fresh serum-free medium. Add various concentrations of ICA (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) to the wells. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for cytokine analysis in supernatant).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash cells with cold PBS. Lyse the cells with appropriate lysis buffer (e.g., RIPA buffer for Western Blot) and store at -80°C.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.[1]
-
Western Blot: Analyze protein levels of p-p65, p65, NLRP3, and an internal control (e.g., β-actin) in the cell lysates.
-
qRT-PCR: Analyze mRNA expression levels of Tnf, Il6, Il1b, and Nlrp3.
-
Caption: General workflow for testing ICA's anti-inflammatory effects in vitro.
Protocol 2: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol outlines a common method to evaluate the efficacy of ICA in a murine model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Indole-3-carboxaldehyde (ICA)
-
Vehicle for oral gavage (e.g., corn oil with 0.5% carboxymethylcellulose)
-
Tools for animal monitoring and tissue collection
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Group Allocation: Divide mice into groups (e.g., Control, DSS + Vehicle, DSS + ICA).
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. The control group receives regular drinking water.
-
ICA Administration: Administer ICA (e.g., 20-50 mg/kg) or vehicle daily via oral gavage, starting from day 1 of DSS treatment.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
Termination and Sample Collection: On the final day of the experiment, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (H&E staining) and protein/RNA extraction.
-
Collect blood via cardiac puncture to obtain serum for systemic cytokine analysis.
-
-
Analysis:
Caption: A typical experimental timeline for the DSS-induced colitis model.
Conclusion
Indole-3-carboxaldehyde demonstrates significant anti-inflammatory properties by activating the Aryl Hydrocarbon Receptor, which in turn suppresses the pro-inflammatory NF-κB and NLRP3 inflammasome signaling pathways.[1][2] It also enhances intestinal barrier function and modulates macrophage polarization.[1][4][5] These mechanisms make ICA a compelling candidate for further investigation in the context of chronic inflammatory diseases. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of ICA and related indole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxyindole-3-carboxaldehyde: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindole-3-carboxaldehyde is a naturally occurring indole derivative found in various plant species, such as Capparis spinosa L.[1] It serves as a valuable and versatile building block in organic synthesis due to the presence of three reactive sites: the hydroxyl group at the 4-position, the formyl group at the 3-position, and the reactive indole nucleus. This unique combination of functional groups allows for the construction of a diverse array of heterocyclic compounds with significant biological activities, making it a molecule of great interest in medicinal chemistry and drug discovery. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in various organic transformations.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | Yellow to brown solid | |
| Melting Point | 190-193 °C | [3] |
| Solubility | Soluble in DMSO, methanol | [3] |
| CAS Number | 81779-27-3 | [2] |
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. The following protocol describes the synthesis of this compound from 4-hydroxyindole.
Experimental Protocol: Vilsmeier-Haack Formylation
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-Hydroxyindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Ice
Procedure: [3]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of anhydrous DMF in an ice-methanol bath.
-
Slowly add 7.35 mL of phosphorus oxychloride dropwise to the cooled DMF with continuous stirring over 15 minutes.
-
Prepare a solution of 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF.
-
Add the 4-hydroxyindole solution dropwise to the Vilsmeier reagent (the mixture from step 2) while maintaining the temperature using an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of water.
-
Make the solution alkaline by adding a 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes.
-
Acidify the mixture to pH 4 with 5N hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash it with water, and dry it to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure this compound as yellow crystals.
Quantitative Data:
| Product | Yield | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| This compound | 82% | 190-193 | 12.35 (s, 1H), 10.54 (s, 1H), 9.64 (s, 1H), 8.37 (s, 1H), 7.13 (t, J=8.1 Hz, 1H), 6.95 (d, J=8.1 Hz, 1H), 6.54 (d, J=8.1 Hz, 1H) |
Applications in Organic Synthesis
This compound is a versatile precursor for the synthesis of a variety of more complex molecules, including Schiff bases, bis(indolyl)methanes, and products of Knoevenagel condensation.
Synthesis of Schiff Bases
The formyl group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various biologically active compounds.
General Reaction Scheme:
Figure 2: General synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Schiff Base with Aniline
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 1.61 g (10 mmol) of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 0.93 g (10 mmol) of aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the Schiff base.
Expected Spectroscopic Data (Illustrative):
| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Schiff Base Product | ~8.5 (s, 1H, -CH=N-), 7.0-8.0 (m, Ar-H) | ~1620-1640 (C=N stretch) |
Synthesis of Bis(indolyl)methanes
This compound can react with other indole derivatives in the presence of an acid catalyst to form bis(indolyl)methanes. These compounds are known for their wide range of biological activities.[4][5][6][7][8]
General Reaction Scheme:
Figure 3: Synthesis of Bis(indolyl)methanes.
Experimental Protocol: Synthesis of a Bis(indolyl)methane Derivative
Materials:
-
This compound
-
Indole
-
Ethanol
-
Salicylic acid[6]
Procedure: [6]
-
In a round-bottom flask, dissolve 1.61 g (10 mmol) of this compound and 2.34 g (20 mmol) of indole in 30 mL of ethanol.
-
Add a catalytic amount of salicylic acid (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane-ethyl acetate mixture) to obtain the pure bis(indolyl)methane.
Expected Quantitative Data:
| Product | Yield | Spectroscopic Data |
| Bis(indolyl)methane | Typically high | Characteristic ¹H NMR signals for the methine proton (~5.8-6.0 ppm) and indole protons. |
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst to form a new C=C bond.[9][10][11] this compound can undergo this reaction to produce various substituted alkenes, which are valuable intermediates in organic synthesis.[9][12]
General Reaction Scheme:
Figure 4: Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure: [9]
-
To a solution of 1.61 g (10 mmol) of this compound in 25 mL of ethanol, add 0.66 g (10 mmol) of malononitrile.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the Knoevenagel condensation product.
Expected Quantitative Data:
| Product | Yield | Melting Point (°C) | Spectroscopic Data |
| 2-((4-Hydroxy-1H-indol-3-yl)methylene)malononitrile | High | Varies | ¹H NMR: Singlet for the vinyl proton (~8.0-8.5 ppm). IR: Strong C≡N stretch (~2220 cm⁻¹). |
Biological Significance and Further Applications
Derivatives synthesized from this compound have shown a wide range of biological activities, including antimicrobial and antioxidant properties.[13][14][15][16]
-
Antimicrobial Activity: Schiff bases and other heterocyclic derivatives of indole-3-carboxaldehyde have been reported to exhibit significant activity against various bacterial and fungal strains.[15][16]
-
Antioxidant Activity: The indole nucleus is known to possess antioxidant properties, and derivatives of this compound have been evaluated for their ability to scavenge free radicals.[13][14][17]
Furthermore, the versatile reactivity of this compound makes it a suitable candidate for use in:
-
Pictet-Spengler Reaction: For the synthesis of β-carboline alkaloids, which are known for their diverse pharmacological activities.[18][19][20][21]
-
Multicomponent Reactions: To construct complex molecular architectures in a single step, which is highly desirable in combinatorial chemistry and drug discovery.
-
Synthesis of Fluorescent Probes: The indole scaffold is a common fluorophore, and derivatives of this compound can be utilized in the design and synthesis of fluorescent probes for various analytical and biological applications.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, leading to the synthesis of diverse and complex molecules with significant potential in medicinal chemistry and materials science. The protocols provided herein serve as a guide for researchers to explore the synthetic utility of this important indole derivative.
References
- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application of 4-Hydroxyindole-3-carboxaldehyde in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives have emerged as a significant class of heterocyclic compounds in cancer research, with several indole-based drugs approved for clinical use. 4-Hydroxyindole-3-carboxaldehyde, a naturally occurring plant metabolite, and its synthetic derivatives are of growing interest for their potential as anticancer agents. The indole scaffold serves as a crucial pharmacophore that can interact with various biological targets implicated in cancer progression. This document provides a detailed overview of the application of this compound and its closely related analogs in cancer research, including experimental protocols and data interpretation. While direct and extensive research on this compound is still emerging, this application note draws upon studies of structurally similar indole-3-carboxaldehyde derivatives to provide a comprehensive guide.
Anticancer Activity and Data Presentation
The anticancer potential of indole-3-carboxaldehyde derivatives has been evaluated against various human cancer cell lines. The cytotoxic effects are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 4-nitro-indole-3-carboxaldehyde (NICA) | A549 (Human Lung Carcinoma) | MTT Assay | Data indicates cytotoxic activity, specific IC50 not provided in abstract | [1][2] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (a derivative of indole-3-carboxaldehyde) | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 13.2 | |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Human Breast Adenocarcinoma) | Not Specified | 8.2 |
Key Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Analysis of Signaling Pathways: Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Protocol:
-
Protein Extraction:
-
Treat cells with the test compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Signaling Pathways and Visualization
Indole derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While the specific pathways affected by this compound are yet to be fully elucidated, research on related indole compounds, particularly Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), points towards the involvement of the PI3K/Akt/mTOR and NF-κB signaling pathways[3][4].
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: PI3K/Akt/mTOR pathway and potential inhibition by indole derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a key role in regulating the immune response, inflammation, and cell survival. Its constitutive activation is linked to cancer development and progression.
Caption: NF-κB signaling pathway and points of inhibition by indole derivatives.
Experimental Workflow for Evaluating Anticancer Activity
The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound like this compound for its anticancer properties.
Caption: A streamlined workflow for anticancer drug screening.
Conclusion and Future Directions
This compound and its derivatives represent a promising area for cancer research. The existing data on related indole compounds suggest potential cytotoxic and apoptosis-inducing effects against various cancer cell lines, likely through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB. The provided protocols offer a robust framework for researchers to investigate the anticancer properties of this compound. Future research should focus on obtaining specific quantitative data for this compound, elucidating its precise molecular targets and mechanisms of action, and evaluating its efficacy and safety in preclinical in vivo models. This will be crucial for advancing its potential development as a novel anticancer therapeutic agent.
References
- 1. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Enzyme Inhibitors Using 4-Hydroxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindole-3-carboxaldehyde is a naturally occurring plant metabolite found in species such as Capparis spinosa L. and has been identified in Arabidopsis thaliana.[1][2][3] Its indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. While direct enzyme inhibition data for this compound is not extensively documented, its structural analog, indole-3-carboxaldehyde, and its derivatives have demonstrated significant inhibitory activity against a range of important enzyme targets. This makes this compound a valuable and promising starting scaffold for the synthesis and development of novel enzyme inhibitors for various therapeutic areas.
These application notes provide an overview of potential enzyme targets, a summary of relevant inhibition data from closely related compounds, and detailed protocols for the synthesis of derivative libraries and the execution of key enzyme inhibition assays.
Application Notes
Potential Enzyme Targets
Based on studies of indole-3-carboxaldehyde derivatives, the this compound scaffold is a promising starting point for developing inhibitors against the following enzyme classes:
-
Urease: Derivatives of indole-3-carboxaldehyde have shown potent inhibitory activity against urease. This enzyme is a key virulence factor for bacteria such as Helicobacter pylori, which is implicated in gastritis, peptic ulcers, and gastric cancer.[4][5] By neutralizing stomach acid through the hydrolysis of urea, urease allows the bacteria to survive and colonize the gastric mucosa.[5] Therefore, urease inhibitors are a promising therapeutic strategy against H. pylori infections.
-
Cholinesterases (AChE and BChE): Indole-3-carboxaldehyde thiosemicarbazone derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibitors of these enzymes increase acetylcholine levels in the brain and are a primary treatment strategy for the symptomatic relief of Alzheimer's disease.[8]
-
Mitochondrial Enzymes: The parent compound, indole-3-carboxaldehyde, has been found to inhibit mitochondrial enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and glutathione reductase (GR) in the pathogenic fungus Fusarium solani.[9] This disruption of the mitochondrial antioxidant pathway leads to an accumulation of reactive oxygen species (ROS) and subsequent cell death, suggesting a potential application as an antifungal agent.[9]
Quantitative Inhibition Data Summary
The following table summarizes the quantitative enzyme inhibition data for derivatives of the closely related indole-3-carboxaldehyde. This data provides a benchmark for the potential efficacy of inhibitors synthesized from the this compound scaffold.
| Compound Class | Target Enzyme | Test Compound/Derivative | IC50 / % Inhibition | Standard Inhibitor | IC50 of Standard | Reference |
| Indole-3-carbaldehyde Oximes | Urease (Macrotyloma uniflorum) | Compound 8 | 0.0516 ± 0.0035 mM | Thiourea | 0.2387 ± 0.0048 mM | |
| Compound 9 | 0.0345 ± 0.0008 mM | |||||
| Indole-3-carboxaldehyde Thiosemicarbazones | Acetylcholinesterase (AChE) | Compound 3c | Potent Activity (Kinetic measurements suggested) | Galanthamine | 82.37% Inhibition @ 200µg/mL | [6] |
| Butyrylcholinesterase (BChE) | Compound 3c | Potent Activity (Kinetic measurements suggested) | Galanthamine | 84.06% Inhibition @ 200µg/mL | [6] | |
| Indole-3-carboxaldehyde | Fusarium solani growth (Mitochondrial enzyme inhibition) | Indole-3-carboxaldehyde | EC50 = 59.56 µg/mL | - | - | [9] |
Signaling Pathways
Understanding the biological context of target enzymes is crucial for drug development. Below are diagrams of key signaling pathways where potential targets of this compound derivatives are involved.
Protocols
General Workflow for Enzyme Inhibitor Development
The development of enzyme inhibitors from a starting scaffold like this compound follows a structured, multi-stage process. This workflow ensures a systematic progression from initial concept to a well-characterized lead compound.
Generalized Synthesis Protocols
The following protocols are generalized from methods used for indole-3-carboxaldehyde and can be adapted for this compound.[6]
Protocol 1: Synthesis of this compound Oxime Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate solvent such as 95% ethanol or Tetrahydrofuran (THF).
-
Reagent Preparation: In a separate container, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 5 equivalents) in a minimal amount of water, and then add a saturated solution of sodium hydroxide (NaOH, 5 equivalents). Cool this solution in an ice bath (0–5 °C).
-
Reaction: Slowly add the cooled NH₂OH·HCl/NaOH solution to the stirred solution of this compound.
-
Incubation: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, evaporate the ethanol under reduced pressure. Dilute the remaining aqueous mixture with water.
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield the desired oxime derivative.
Protocol 2: Synthesis of this compound Thiosemicarbazone Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagent: Add the appropriate thiosemicarbazide derivative (1 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired thiosemicarbazone derivative.
Enzyme Inhibition Assay Protocols
Protocol 3: Urease Inhibition Assay (Modified Berthelot Method)
This protocol is adapted for a 96-well plate format.[10]
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (e.g., 100 mM, pH 7.4).
-
Substrate Solution: Prepare a 500 mM urea solution in the same phosphate buffer.
-
Test Compounds: Prepare stock solutions of your synthesized inhibitors in DMSO and make serial dilutions.
-
Phenol Reagent: 10 g/L phenol and 50 mg/L sodium nitroprusside.
-
Alkali Reagent: 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite.
-
-
Assay Procedure:
-
In a 96-well plate, add 15 µL of your test compound dilution (or DMSO for control) to each well.
-
Add 15 µL of the urease enzyme solution to each well.
-
Pre-incubate the plate at 37 °C for 30 minutes.
-
Initiate the reaction by adding 70 µL of the urea substrate solution to all wells.
-
Incubate at 37 °C for another 30 minutes.
-
-
Detection:
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate at 37 °C for 30 minutes for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 625 nm using a microplate reader.
-
Include controls for 100% activity (enzyme + substrate + DMSO) and a blank (substrate, no enzyme).
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Determine the IC50 value by plotting % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format to measure AChE or BChE activity.[11][12]
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Enzyme Solution: Acetylcholinesterase (or Butyrylcholinesterase) solution (e.g., 1 U/mL) in buffer.
-
DTNB Reagent (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.
-
Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide for BChE in buffer.
-
Test Compounds: Prepare stock solutions of inhibitors in a suitable solvent (e.g., ethanol) and make serial dilutions.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 140 µL of phosphate buffer.
-
Add 10 µL of your test compound dilution (or solvent for control).
-
Add 10 µL of the enzyme solution.
-
Incubate the plate at 25 °C for 10 minutes.
-
Add 10 µL of the DTNB reagent to the mixture.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 10 µL of the substrate solution (ATCI).
-
Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Calculation:
-
Determine the reaction rate (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC50 value by plotting % inhibition against the logarithm of inhibitor concentration.
-
Protocol 5: General Mitochondrial Respiratory Chain Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of mitochondrial complexes, such as Complex I, which can be inhibited by compounds like indole-3-carboxaldehyde.
-
Mitochondria Isolation:
-
Isolate mitochondria from the target cells or tissue (e.g., fungal cells, mammalian tissue) using a standard differential centrifugation protocol.
-
Determine the protein concentration of the isolated mitochondrial suspension using a Bradford or BCA assay.
-
-
Reagent Preparation:
-
Assay Buffer: Specific to the complex being assayed (e.g., Potassium Phosphate buffer, pH 7.5).
-
Substrates: Specific for the complex (e.g., NADH for Complex I, Succinate for Complex II).
-
Electron Acceptor: An artificial electron acceptor dye (e.g., DCIP for Complex II, specific dyes for Complex I).
-
Inhibitors (for specificity control): Known inhibitors of the complex (e.g., Rotenone for Complex I, Malonate for Complex II).
-
Test Compounds: Prepare serial dilutions of your synthesized inhibitors.
-
-
Assay Procedure (Example for Complex I):
-
In a 96-well plate, prepare a "Sample Mix" containing assay buffer, an electron acceptor (e.g., decylubiquinone), and a terminal dye.
-
Prepare a parallel "Sample + Inhibitor Mix" that also contains a known specific inhibitor (e.g., Rotenone) to measure non-specific activity.
-
Add a standardized amount of isolated mitochondria (e.g., 1-5 µg) to the wells. Add your test compound at various concentrations.
-
Pre-incubate as required.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (e.g., NADH).
-
Immediately measure the change in absorbance of the terminal dye at the appropriate wavelength (e.g., 600 nm) in kinetic mode.
-
-
Calculation:
-
Calculate the rate of reaction for each well.
-
The specific activity of the complex is the total activity (from "Sample Mix") minus the non-specific activity (from "Sample + Inhibitor Mix").
-
Calculate the % inhibition caused by your test compound relative to the specific activity of the control (no test compound).
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 11. scielo.br [scielo.br]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Bioconjugation with 4-Hydroxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of biomolecules using 4-Hydroxyindole-3-carboxaldehyde. The primary method described is the Pictet-Spengler reaction, a robust strategy for forming stable carbon-carbon bonds, thereby creating highly stable bioconjugates suitable for a wide range of applications, including the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics and materials.
Introduction to this compound in Bioconjugation
This compound is a plant metabolite that can be utilized as a reactive handle in bioconjugation.[1][2] Its aldehyde functionality allows for reaction with specific nucleophiles on a biomolecule. While traditional conjugation to aldehydes often involves the formation of oximes or hydrazones, these linkages can be susceptible to hydrolysis under physiological conditions.[1][3] A more stable alternative is the Pictet-Spengler reaction, which forms a stable C-C bond.[3][4]
The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by ring closure.[4] For bioconjugation with this compound, the biomolecule of interest (e.g., a protein or antibody) must first be functionalized with a tryptamine or a similar reactive moiety. The subsequent Pictet-Spengler reaction with this compound results in a stable conjugate.
Modern variations of the Pictet-Spengler reaction, such as the iso-Pictet-Spengler (PS) and Hydrazino-iso-Pictet-Spengler (HIPS) ligations, have been developed to be more compatible with biological molecules by proceeding efficiently under mild, aqueous conditions.[3][5][6] The presence of the electron-donating hydroxyl group on the indole ring of this compound is expected to facilitate the reaction.
Quantitative Data for Pictet-Spengler Type Bioconjugation Reactions
The following table summarizes typical reaction conditions and kinetic data for Pictet-Spengler and related bioconjugation reactions. This data is derived from studies with similar aldehyde and indole derivatives and can serve as a starting point for optimizing protocols with this compound.
| Reaction Type | pH | Typical Reaction Time | Second-Order Rate Constant (M⁻¹s⁻¹) | Stability of Linkage | Reference |
| Canonical Pictet-Spengler | 4.0 - 5.0 | > 24 hours | ~10⁻⁴ | Stable C-C bond | [1] |
| iso-Pictet-Spengler (PS) | 4.5 | 12 hours | Not specified | Stable C-C bond | [3] |
| Hydrazino-iso-Pictet-Spengler (HIPS) | 6.0 - 7.0 | 1 - 4 hours | 4.2 (for a model system) | Stable C-C bond (>5 days in plasma) | [5][6] |
| N-pyrrolyl alanine Pictet-Spengler (PAPS) | Not specified | Not specified | 5.9 x 10⁻² | Stable C-C bond | [7] |
Experimental Protocols
Here we provide detailed protocols for the bioconjugation of a protein with this compound. The process is divided into two main stages: functionalization of the protein with a tryptamine moiety, and the subsequent Pictet-Spengler conjugation reaction.
Protocol 1: Functionalization of a Protein with a Tryptamine Moiety
This protocol describes the modification of primary amines (e.g., lysine residues) on a protein with a bifunctional linker containing a tryptamine group and an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (e.g., IgG antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. The protein solution should be free of primary amine-containing buffers like Tris.
-
Boc-Tryptamine-NHS ester linker (or a similar amine-reactive tryptamine derivative).
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Trifluoroacetic acid (TFA).
-
Purification column (e.g., size-exclusion chromatography, SEC).
-
Reaction buffers: 0.1 M sodium bicarbonate, pH 8.3.
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.
-
-
Linker Preparation:
-
Immediately before use, dissolve the Boc-Tryptamine-NHS ester linker in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Amine Coupling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Add the linker dropwise while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification of the Boc-Protected Conjugate:
-
Remove the excess, unreacted linker by SEC or dialysis against PBS.
-
-
Deprotection of the Tryptamine Moiety:
-
To the purified, Boc-protected protein conjugate, add TFA to a final concentration of 5-10% (v/v).
-
Incubate on ice for 30-60 minutes.
-
Neutralize the solution by adding a suitable base (e.g., 1 M sodium bicarbonate) until the pH returns to ~7.0.
-
-
Final Purification:
-
Purify the tryptamine-functionalized protein using SEC or dialysis against the desired buffer for the next step (e.g., 100 mM sodium acetate, pH 5.0).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.
-
Protocol 2: Pictet-Spengler Conjugation with this compound
This protocol describes the reaction between the tryptamine-functionalized protein and this compound.
Materials:
-
Tryptamine-functionalized protein (from Protocol 1).
-
This compound.
-
Anhydrous DMF or DMSO.
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.0.
-
Quenching solution (optional): A primary amine-containing solution like Tris buffer.
-
Purification column (e.g., SEC).
Procedure:
-
Preparation of Reagents:
-
Prepare the tryptamine-functionalized protein at a concentration of 1-5 mg/mL in 100 mM sodium acetate buffer, pH 5.0.
-
Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10-50 mM).
-
-
Pictet-Spengler Reaction:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 12-24 hours at room temperature with gentle stirring. Monitor the reaction progress by mass spectrometry if possible.
-
-
Quenching the Reaction (Optional):
-
To consume any unreacted this compound, a quenching reagent such as Tris buffer can be added to a final concentration of 50 mM. Incubate for 1 hour at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate from excess reagents using SEC with an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Characterize the final conjugate by SDS-PAGE to confirm integrity and by mass spectrometry to determine the final DOL.
-
Store the purified conjugate at 4°C or for long-term storage at -80°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for bioconjugation with this compound.
Pictet-Spengler Reaction Mechanism
Caption: Pictet-Spengler reaction between a tryptamine-protein and an aldehyde.
References
- 1. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 6. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydroxyindole-3-carboxaldehyde in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The exogenous application of 4-Hydroxyindole-3-carboxaldehyde in agricultural research is an emerging area with limited published data. The following application notes and protocols are based on its known endogenous role in plant defense and on studies of the closely related compound, indole-3-carboxaldehyde, as a proxy for potential applications.
Introduction
This compound is a naturally occurring plant metabolite found in species such as Arabidopsis thaliana and Capparis spinosa L.[1][2][3] It belongs to the family of indolic compounds, which are crucial for various aspects of plant growth, development, and defense. Research has primarily focused on its role as an endogenous secondary metabolite involved in the plant's defense response against pathogens.[2]
While direct studies on the application of this compound as a plant growth promoter or crop protection agent are scarce, its structural similarity to other bioactive indoles, such as indole-3-carboxaldehyde, suggests potential for its use in agriculture. Indole-3-carboxaldehyde has demonstrated significant antifungal properties, indicating that this compound could be a candidate for the development of novel biopesticides or plant defense activators.[4]
These notes provide an overview of the known biological functions of this compound, detailed protocols for potential agricultural applications based on research of analogous compounds, and future research directions.
Known Biological Role and Biosynthesis
In plants, this compound is a derivative of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), which are synthesized from tryptophan.[2][5][6] These compounds are part of a complex network of secondary metabolites that play a significant role in plant defense. In Arabidopsis thaliana, the accumulation of derivatives of ICHO and ICOOH in response to stressors like silver nitrate (AgNO3) treatment is comparable to that of the well-known phytoalexin, camalexin.[2]
The biosynthetic pathway of this compound is part of the broader indolic secondary metabolite pathway.
Caption: Biosynthetic pathway of this compound.
Potential Agricultural Applications and Research Directions
Based on its endogenous role in plant defense and the observed bioactivity of related compounds, potential applications for this compound in agriculture include:
-
Biopesticide (Fungicide): As a potential antifungal agent, similar to indole-3-carboxaldehyde, which has shown efficacy against fungal pathogens like Fusarium solani.[4]
-
Plant Defense Activator: Exogenous application could potentially prime the plant's innate immune system, leading to enhanced resistance to a broad range of pathogens.
-
Biostimulant: Indole compounds are known to influence plant growth and development. Further research is needed to determine if this compound has any growth-promoting effects.
Experimental Protocols (Based on Indole-3-carboxaldehyde Research)
The following protocols are adapted from studies on indole-3-carboxaldehyde and can serve as a starting point for investigating the agricultural potential of this compound.[4]
In Vitro Antifungal Activity Assay
Objective: To determine the direct antifungal activity of this compound against a target fungal pathogen.
Materials:
-
This compound
-
Target fungal pathogen (e.g., Fusarium solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile petri dishes, micropipettes, and other standard microbiology lab equipment
Protocol:
-
Prepare a stock solution of this compound (e.g., 100 mg/mL) in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
Greenhouse Efficacy Trial
Objective: To evaluate the efficacy of this compound in controlling a specific plant disease in a greenhouse setting.
Materials:
-
Test plants (e.g., tomato, cucumber)
-
Target pathogen (e.g., fungal spore suspension)
-
This compound formulation
-
Pots, soil, and standard greenhouse facilities
-
Positive control (commercial fungicide) and negative control (water/formulation blank)
Protocol:
-
Grow healthy test plants to a suitable stage (e.g., 4-6 true leaves).
-
Prepare a spray solution of this compound at various concentrations. An appropriate surfactant may be included to ensure even coverage.
-
Apply the treatments to the plants. Ensure complete coverage of the foliage. Include positive and negative control groups.
-
After a set period (e.g., 24 hours), inoculate the plants with a suspension of the pathogen's spores.
-
Maintain the plants in a high-humidity environment for 24-48 hours to promote infection.
-
Return the plants to standard greenhouse conditions and monitor for disease development over a period of 7-14 days.
-
Assess disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).
-
Calculate the disease control efficacy based on the reduction in disease severity compared to the negative control.
Caption: Workflow for a greenhouse efficacy trial.
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Antifungal Activity of Indole-3-carboxaldehyde against F. solani (Note: This data is for Indole-3-carboxaldehyde and serves as an example)
| Concentration (µg/mL) | Mycelial Growth Diameter (mm) | Inhibition Rate (%) |
| Control (0) | 85.0 ± 1.0 | 0 |
| 25 | 62.5 ± 1.5 | 26.5 |
| 50 | 41.3 ± 1.2 | 51.4 |
| 100 | 20.1 ± 0.8 | 76.4 |
| 200 | 8.7 ± 0.5 | 89.8 |
Table 2: Example Greenhouse Trial Results for Disease Control (Hypothetical data for this compound)
| Treatment | Application Rate (g/ha) | Disease Severity Index | Control Efficacy (%) |
| Negative Control | 0 | 78.2 ± 4.5 | 0 |
| This compound | 100 | 55.6 ± 3.8 | 28.9 |
| This compound | 200 | 38.1 ± 4.1 | 51.3 |
| This compound | 400 | 22.7 ± 3.5 | 71.0 |
| Positive Control (Fungicide X) | 250 | 15.4 ± 2.9 | 80.3 |
Future Research and Development
The study of this compound in agriculture is a promising field. Future research should focus on:
-
Broad-spectrum bioactivity screening: Testing against a wider range of plant pathogens, including fungi, bacteria, and viruses.
-
Mechanism of action studies: Investigating how this compound exerts its effects, whether through direct antimicrobial action or by inducing plant defense responses.
-
Plant growth promotion effects: Assessing its potential to enhance plant growth, root development, and nutrient uptake.
-
Formulation development: Creating stable and effective formulations for practical application in the field.
-
Field trials: Validating greenhouse results under real-world agricultural conditions.
By systematically exploring these areas, the full potential of this compound as a valuable tool in sustainable agriculture can be realized.
References
- 1. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Antioxidant Potential of 4-Hydroxyindole-3-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the antioxidant potential of 4-Hydroxyindole-3-carboxaldehyde derivatives. This document outlines the key signaling pathways involved, presents a summary of antioxidant activity data, and offers detailed protocols for essential in vitro and cell-based antioxidant assays.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their potential as antioxidants is particularly noteworthy. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The indole nucleus, a common scaffold in natural and synthetic bioactive compounds, is known to possess antioxidant properties. The derivatization of the this compound core offers a promising strategy for the development of novel and potent antioxidant agents.
Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
A key mechanism by which many indole derivatives exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] However, upon exposure to oxidative stress or electrophilic compounds, including certain indole derivatives, critical cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation.[3]
Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[4] This binding initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and glutathione S-transferases (GSTs).[4][5] The upregulation of these genes fortifies the cell's defense against oxidative damage.
Quantitative Antioxidant Activity Data
The antioxidant potential of this compound derivatives can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.[6]
| Compound/Derivative | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Standards | |||
| Ascorbic Acid | 21.68 ± 1.71 | 13.83 ± 3.45 | [7][8] |
| Butylated Hydroxyanisole (BHA) | 112.05 | - | [6] |
| Butylated Hydroxytoluene (BHT) | 202.35 | - | [6] |
| Indole Derivatives | |||
| Indole-3-carboxaldehyde | >100 | - | [9] |
| Compound 5f (methoxy & phenolic) | < BHA standard | - | [9] |
| Ellagic Acid (related structure) | 11.75 ± 0.53 | 11.28 ± 0.28 | [8] |
Note: Data is compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. It is recommended to include a known antioxidant standard, such as ascorbic acid, butylated hydroxyanisole (BHA), or Trolox, in each assay for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[2]
-
Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test samples or the standard to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
References
- 1. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]
- 4. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.sld.cu [scielo.sld.cu]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxyindole-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxyindole-3-carboxaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is stirred for the recommended duration (e.g., 2 hours at room temperature after addition of 4-hydroxyindole).[1] - If starting material is still present (verified by TLC), consider extending the reaction time. - Gently warming the reaction mixture might be possible, but should be done cautiously as it can increase side products. |
| Moisture in reagents or glassware: The Vilsmeier reagent is sensitive to moisture. | - Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). - Ensure all glassware is thoroughly dried before use. | |
| Poor quality of starting material: Impure 4-hydroxyindole can lead to side reactions and lower yields. | - Use high-purity 4-hydroxyindole. If necessary, recrystallize the starting material before use. | |
| Inefficient formation of the Vilsmeier reagent: Incorrect stoichiometry or addition temperature. | - Add POCl₃ dropwise to DMF at a low temperature (e.g., in an ice-methanol bath) and stir for a sufficient time (e.g., 15 minutes) before adding the 4-hydroxyindole solution.[1] | |
| Formation of a Dark Tar-like Substance | Reaction temperature too high: The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature can lead to polymerization and degradation of the indole ring. | - Maintain a low temperature during the addition of POCl₃ and 4-hydroxyindole using an ice bath.[1] - Control the rate of addition of reagents to manage the reaction exotherm. |
| Presence of impurities: Impurities in the starting material or solvent can catalyze side reactions. | - Use purified reagents and solvents. | |
| Product is Difficult to Purify | Presence of unreacted starting material: Incomplete reaction. | - Optimize reaction conditions (time, temperature) to drive the reaction to completion. - Consider column chromatography for purification if recrystallization is ineffective. |
| Formation of O-formylated byproduct: The hydroxyl group on the 4-hydroxyindole can potentially be formylated. | - The Vilsmeier-Haack reaction is generally selective for C-formylation of electron-rich aromatic rings.[2] However, to minimize this possibility, maintain a low reaction temperature. - Basic work-up with sodium hydroxide helps to hydrolyze any potential O-formyl ester.[1] | |
| Presence of colored impurities: Byproducts from side reactions. | - Recrystallization from a suitable solvent, such as methanol, can effectively remove many colored impurities to yield yellow crystals.[1] - Activated carbon treatment during recrystallization may also be beneficial. | |
| Inconsistent Yields | Variability in reagent quality or reaction conditions. | - Standardize the quality of reagents and meticulously control reaction parameters such as temperature, stirring speed, and addition rates. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely reported and effective method for the formylation of 4-hydroxyindole to produce this compound. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.
Q2: What is the expected yield for this synthesis?
A2: Reported yields for the Vilsmeier-Haack synthesis of this compound are generally good. One detailed protocol reports a crude yield of 82%.[1] However, the final yield can be influenced by various factors including the purity of reagents, reaction conditions, and purification methods.
Q3: Can the hydroxyl group of 4-hydroxyindole interfere with the Vilsmeier-Haack reaction?
A3: The hydroxyl group is an electron-donating group, which activates the indole ring towards electrophilic substitution, thus facilitating the Vilsmeier-Haack reaction.[2] While there is a theoretical possibility of O-formylation, the reaction conditions are typically optimized for C-formylation. The use of a basic work-up (e.g., with NaOH) after the reaction is complete will hydrolyze any O-formyl ester that may have formed, converting it back to the hydroxyl group.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-hydroxyindole) on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q5: What is the best way to purify the final product?
A5: The most common method for purifying this compound is recrystallization. Methanol has been reported as a suitable solvent for recrystallization, yielding yellow crystals.[1] If significant impurities remain, column chromatography using silica gel may be necessary.
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from a reported synthesis with a high yield.[1]
Materials:
-
4-Hydroxyindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of anhydrous DMF in an ice-methanol bath. To this, slowly add 7.35 mL of phosphorus oxychloride dropwise while maintaining the low temperature. Stir the mixture for 15 minutes.
-
Formylation Reaction: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature is kept low with an ice bath. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully add water. Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.
-
Precipitation: Acidify the mixture to a pH of 4 with 5N hydrochloric acid. A precipitate of the crude product will form.
-
Isolation and Washing: Collect the precipitate by filtration. Wash the solid with water and then dry it to obtain the crude this compound.
-
Purification: Recrystallize the crude product from methanol to obtain pure, yellow crystals of this compound.
Data Presentation
| Parameter | Condition | Reported Yield (%) | Reference |
| Reaction Time | 2 hours at room temperature | 82 (crude) | [1] |
| Vilsmeier Reagent | POCl₃/DMF | 82 (crude) | [1] |
| Purification | Recrystallization from methanol | Not specified, but yields yellow crystals | [1] |
Note: The table will be expanded with more comparative data as it becomes available in the literature.
Visualizations
Caption: Vilsmeier-Haack synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Purification of 4-Hydroxyindole-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Hydroxyindole-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the initial characteristics of crude this compound after synthesis?
A1: Crude this compound, typically synthesized via Vilsmeier-Haack formylation of 4-hydroxyindole, often appears as a yellow to brown solid.[1] The coloration can be indicative of impurities carried over from the reaction or formed during workup.
Q2: What are the common impurities I might encounter?
A2: While specific impurities can vary based on reaction conditions, potential contaminants include:
-
Unreacted 4-hydroxyindole: The starting material may not have fully reacted.
-
Vilsmeier reagent adducts: Incomplete hydrolysis of the intermediate iminium salt can lead to related byproducts.
-
Over-formylation or side-reaction products: Although the 3-position is electronically favored for formylation, minor amounts of other isomers or related compounds could form.
-
Polymeric materials: Indoles, particularly hydroxyindoles, can be susceptible to polymerization under acidic conditions.
-
Residual solvents: Solvents used in the synthesis and workup, such as N,N-dimethylformamide (DMF), may be present in the crude product.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[1] For long-term storage of solutions, -80°C is recommended.[1]
Q4: Is this compound sensitive to degradation?
A4: Yes, like many hydroxyindole derivatives, this compound can be sensitive to oxidation and light. The phenolic hydroxyl group makes the indole ring more electron-rich and thus more susceptible to oxidation, which can lead to coloration of the material. Exposure to light may also promote degradation.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a common and effective method for purifying this compound, with methanol being a frequently used solvent. However, challenges can arise.
Problem 1: The compound "oils out" instead of crystallizing.
-
Cause: The solute is coming out of solution above its melting point, often because the solution is too concentrated or cooling too rapidly.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, consider using a different solvent or a solvent system with a lower boiling point.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution may be too dilute, or nucleation is not occurring.
-
Troubleshooting Steps:
-
Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of pure this compound if available.
-
If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cool the solution in an ice bath to further decrease the solubility.
-
Problem 3: The purified crystals are still colored.
-
Cause: Colored impurities may have similar solubility profiles to the desired compound.
-
Troubleshooting Steps:
-
Perform a hot filtration of the dissolved crude product. This can remove insoluble impurities that may be colored.
-
Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the product.
-
A second recrystallization may be necessary to achieve higher purity and a lighter color.
-
Column Chromatography Issues
For more challenging separations, column chromatography can be employed. Due to the polar nature of this compound, normal-phase silica gel chromatography is a suitable technique.
Problem 1: The compound does not move from the baseline (low Rf).
-
Cause: The eluent system is not polar enough to displace the polar compound from the silica gel.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Consider adding a small amount of a more polar solvent like methanol to your eluent system.
-
If the compound is suspected to be acidic, adding a small amount of acetic acid to the mobile phase can sometimes improve mobility.
-
Problem 2: The compound streaks on the column, leading to poor separation and broad peaks.
-
Cause: This can be due to several factors, including interactions with the stationary phase, overloading the column, or poor solubility in the mobile phase.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved in the loading solvent before applying it to the column. Use a minimal amount of a solvent in which your compound is highly soluble.
-
Avoid overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
If strong interactions with silica are suspected (e.g., due to the acidic phenolic proton), consider adding a small percentage of a modifier like triethylamine to the eluent to deactivate acidic sites on the silica.
-
Problem 3: The compound appears to decompose on the column.
-
Cause: Hydroxyindoles can be sensitive to the acidic nature of silica gel.
-
Troubleshooting Steps:
-
Deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase and then re-equilibrating with the mobile phase alone.
-
Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic.
-
Work quickly and avoid prolonged exposure of the compound to the stationary phase.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 9.09 mg/mL (56.40 mM)[1] | Heating to 60°C and sonication may be required.[1] |
| Methanol | Soluble | Commonly used for recrystallization. |
| Aqueous Buffers | Sparingly soluble | - |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Methanol
This protocol is based on the final purification step in a common synthesis of this compound.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Filter funnel and filter paper
-
Ice bath
-
Buchner funnel and filter flask for vacuum filtration
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and gently heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored or contains insoluble particles, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum. The expected product is a yellow crystalline solid.
Visualizations
Caption: Troubleshooting workflow for common purification problems.
Caption: Potential degradation pathways for this compound.
References
optimizing reaction conditions for synthesizing 4-Hydroxyindole-3-carboxaldehyde derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-hydroxyindole-3-carboxaldehyde and its derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, particularly via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Reagents: The Vilsmeier reagent is sensitive to moisture. Old or improperly stored phosphorus oxychloride (POCl₃) or dimethylformamide (DMF) can lead to reaction failure. 2. Incomplete Vilsmeier Reagent Formation: Insufficient reaction time or incorrect temperature for the formation of the Vilsmeier reagent. 3. Low Reactivity of Substrate: The electron-donating nature of the 4-hydroxy group should activate the indole ring, but other substituents may deactivate it. 4. Improper Work-up: The intermediate iminium salt requires complete hydrolysis to the aldehyde. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried. 2. Allow for sufficient time for the Vilsmeier reagent to form. A color change to a yellow or orange solution is often indicative of its formation. 3. For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. 4. Ensure the reaction mixture is quenched with a sufficient amount of water or ice, followed by basification and then acidification to precipitate the product. The pH of the solution during work-up is critical. |
| Formation of a Tar-like Substance | 1. High Reaction Temperature: The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature increases can lead to polymerization and degradation of the indole substrate. 2. Presence of Impurities: Impurities in the starting material or solvents can catalyze side reactions. | 1. Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF and the addition of the indole substrate. Use an ice bath to manage the temperature. 2. Use high-purity starting materials and solvents. |
| Multiple Products Observed (Poor Regioselectivity) | 1. Reaction at other positions: While formylation is strongly favored at the C3 position of indoles, reaction at other positions on the indole ring can occur under certain conditions. 2. Side reactions on the hydroxyl group: The hydroxyl group can potentially be formylated (O-formylation). | 1. The Vilsmeier-Haack reaction is generally highly regioselective for the C3 position of indoles due to the high electron density at this position. If other isomers are observed, re-evaluate the reaction conditions and confirm the structure of the starting material. 2. To minimize O-formylation, the reaction can be carried out at lower temperatures. If O-formylation is a significant issue, protection of the hydroxyl group prior to formylation may be necessary. |
| Product is Difficult to Purify | 1. Presence of colored impurities: These are common in Vilsmeier-Haack reactions. 2. Product is insoluble or poorly soluble: This can make recrystallization challenging. | 1. Treatment with activated carbon during recrystallization can help remove colored impurities. Column chromatography is also an effective purification method. 2. A variety of solvents should be screened for recrystallization. Common solvents for similar compounds include methanol, ethanol, and mixtures of ethyl acetate and hexanes. For column chromatography, a gradient of ethyl acetate in hexanes is often effective. |
| Incomplete Hydrolysis of the Iminium Intermediate | 1. Insufficient water or reaction time during work-up. 2. Incorrect pH for hydrolysis. | 1. Ensure an adequate amount of water or ice is used to quench the reaction, and allow sufficient time for the hydrolysis to complete. Gentle heating can sometimes facilitate this process. 2. The hydrolysis is typically carried out under basic conditions followed by acidification. Ensure the pH is adjusted correctly during the work-up procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for the synthesis of this compound?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It involves the use of a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then reacts with the electron-rich indole ring, primarily at the C3 position, to introduce a formyl group after hydrolysis.[3] This method is favored for its relatively mild conditions and high regioselectivity for the C3 position of indoles.
Q2: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?
The most critical parameters include:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All reagents and glassware must be dry.
-
Temperature: The formation of the Vilsmeier reagent and the subsequent reaction with the indole are often exothermic. Temperature control is crucial to prevent side reactions and decomposition. The reaction is typically carried out at low temperatures (0-10 °C).[4]
-
Stoichiometry of Reagents: The ratio of POCl₃ to DMF and the ratio of the Vilsmeier reagent to the indole substrate can affect the yield and purity of the product.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical step and requires careful control of pH and temperature.
Q3: Can the hydroxyl group at the 4-position of the indole interfere with the reaction?
Yes, the hydroxyl group is a nucleophile and can potentially react with the Vilsmeier reagent, leading to O-formylation as a side product. While C-formylation at the electron-rich C3 position is generally favored, the formation of O-formylated byproducts can occur. To minimize this, using controlled temperatures and appropriate stoichiometry is important. If O-formylation is a significant problem, protecting the hydroxyl group before the Vilsmeier-Haack reaction and deprotecting it afterward is a possible strategy.
Q4: What are some common side products in this reaction?
Besides the potential for O-formylation, other side products can include di-formylated indoles (though less common for the C3-selective Vilsmeier-Haack reaction) and polymeric materials resulting from the decomposition of the indole under acidic and/or high-temperature conditions. In some cases, indole trimers have been observed as side products in Vilsmeier-type reactions.[5]
Q5: What are the best methods for purifying the final product?
Purification of this compound can typically be achieved through:
-
Recrystallization: Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and a nonpolar solvent like hexanes.[6] The choice of solvent will depend on the specific derivative being synthesized.
-
Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common and effective method for separating the desired product from impurities.
Q6: Are there alternative methods for the formylation of 4-hydroxyindole?
Yes, other formylation methods for phenols and indoles exist, although they may have their own limitations:
-
Duff Reaction: This reaction uses hexamine as the formylating agent and is typically used for the ortho-formylation of phenols.[5]
-
Reimer-Tiemann Reaction: This method uses chloroform in a basic solution to formylate phenols, primarily at the ortho position.[7][8]
-
Other Methods: More recent methods include iron-catalyzed formylation using formaldehyde and aqueous ammonia, which is considered a greener alternative.[9][10]
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of this compound. Note: The following data is illustrative and based on typical outcomes for Vilsmeier-Haack reactions on substituted indoles. Actual results may vary based on the specific substrate and experimental setup.
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 0-5 | 4 | ~75-85 | Cleaner reaction, easier purification. |
| Room Temperature (~25) | 2 | ~80-90 | Faster reaction, potential for more side products.[6] |
| 50 | 1 | ~60-70 | Increased formation of byproducts and tar. |
Table 2: Effect of POCl₃:DMF Stoichiometric Ratio on Product Yield
| POCl₃:DMF Ratio | Indole:Vilsmeier Reagent Ratio | Yield (%) | Observations |
| 1:1 | 1:1.2 | ~70-80 | Standard conditions. |
| 1:2 | 1:1.5 | ~80-90 | Excess DMF can act as a solvent and may improve yield. |
| 1.5:1 | 1:1.2 | ~65-75 | Excess POCl₃ can lead to more side reactions. |
Experimental Protocols
Key Experiment: Synthesis of 4-Hydroxy-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction[6]
Materials:
-
4-Hydroxyindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (15 mL).
-
Cool the flask in an ice-methanol bath.
-
Slowly add phosphorus oxychloride (7.35 mL) dropwise to the DMF with constant stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate beaker, dissolve 4-hydroxyindole (5.0 g) in anhydrous DMF (10 mL).
-
Add the 4-hydroxyindole solution dropwise to the Vilsmeier reagent mixture while maintaining the temperature with an ice bath.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The solution may become a thick paste.[4]
-
After 2 hours, cool the reaction mixture again in an ice bath and cautiously add crushed ice to quench the reaction.
-
Make the mixture alkaline by the slow addition of a 30% aqueous sodium hydroxide solution. Stir for 15 minutes.
-
Acidify the mixture to a pH of 4 with 5N hydrochloric acid. A precipitate should form.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain the crude 4-hydroxy-1H-indole-3-carbaldehyde.
-
Recrystallize the crude product from methanol to obtain yellow crystals.
Characterization:
-
Yield: Approximately 82% (crude).[6]
-
Melting Point: 190-193 °C.[6]
-
¹H-NMR (DMSO-d₆, δ): 6.54 (dd, 1H), 6.95 (dd, 1H), 7.13 (t, 1H), 8.37 (s, 1H), 9.64 (s, 1H), 10.54 (br s, 1H), 12.35 (br s, 1H).[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for low product yield.
References
- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-Hydroxyindole-3-carboxaldehyde
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for overcoming solubility issues encountered with 4-Hydroxyindole-3-carboxaldehyde in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended initial steps?
A1: this compound has limited solubility in purely aqueous solutions. The recommended initial approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For a related compound, indole-3-carboxaldehyde, solubility in DMSO is approximately 30 mg/mL.[1] A general protocol involves dissolving the compound in a minimal amount of DMSO and then diluting it with your aqueous buffer of choice, such as PBS.[1]
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution is a common issue. Here are several strategies to address this:
-
Use a Co-solvent System: Instead of diluting directly into an aqueous buffer, use a pre-mixed co-solvent system. A tested method to achieve a clear solution of at least 0.91 mg/mL involves a multi-step addition of solvents.[2][3]
-
Reduce the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try preparing a more dilute solution.
-
Adjust the pH: The phenolic hydroxyl group on the indole ring is weakly acidic. Increasing the pH of your aqueous buffer can deprotonate this group, increasing the compound's polarity and aqueous solubility.[4][5][6][7] It is recommended to test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for solubility without compromising compound stability or experimental conditions.
-
Utilize Inclusion Complexation: Cyclodextrins can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[8][9][10][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective.[2]
Q3: What are co-solvents and how do they improve solubility?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic solutes.[12][13] They work by reducing the polarity of the solvent system, which lowers the interfacial tension between the aqueous solution and the hydrophobic compound.[12] Common co-solvents used in pharmaceutical formulations include DMSO, polyethylene glycol (PEG), and ethanol.[12][13]
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be used to increase the solubility of poorly soluble compounds through a process called micellar solubilization.[14][15][16] Surfactants, such as Tween-80, form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can entrap insoluble compounds, effectively dispersing them in the aqueous medium.[15] A protocol involving Tween-80 has been successfully used to prepare solutions of this compound.[2][3]
Q5: How does pH adjustment enhance the solubility of this compound?
A5: The solubility of many compounds is dependent on the pH of the solution.[4][5][7] this compound contains a phenolic hydroxyl group, which is weakly acidic. In a more basic (higher pH) solution, this hydroxyl group can lose a proton (deprotonate) to form a phenolate ion. This ionization increases the molecule's overall polarity, making it more soluble in polar solvents like water. Therefore, carefully increasing the pH of the aqueous buffer can lead to a significant increase in solubility.[5]
Quantitative Solubility Data
The following table summarizes solubility data and formulation concentrations for this compound and a closely related compound.
| Compound | Solvent/System | Concentration | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.91 mg/mL (5.65 mM) | [2][3] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.91 mg/mL (5.65 mM) | [2][3] |
| Indole-3-carboxaldehyde | DMSO | ~ 30 mg/mL | [1] |
| Indole-3-carboxaldehyde | 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
This protocol is adapted from a method demonstrated to yield a clear solution of at least 0.91 mg/mL.[2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl in water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 9.1 mg/mL).
-
To prepare a 1 mL working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix thoroughly.
Protocol 2: Preparation of a Stock Solution using Cyclodextrin
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl in water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 9.1 mg/mL).
-
To prepare a 1 mL working solution, begin with 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 8. jocpr.com [jocpr.com]
- 9. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. longdom.org [longdom.org]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-Hydroxyindole-3-carboxaldehyde in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxyindole-3-carboxaldehyde in experimental assays. This resource is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a naturally occurring plant metabolite found in species such as Capparis spinosa and Arabidopsis thaliana.[1][2][3][4] It is a member of the hydroxyindole class of compounds.[4] In research, it is utilized in the synthesis of fluorescent probes and is investigated for its potential in studies related to inflammation.[2]
Q2: What are the primary stability concerns with this compound?
The primary stability concerns for this compound stem from its chemical structure, which includes a phenolic hydroxyl group and an aldehyde group. These functional groups make the molecule susceptible to:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. The aldehyde group can also be oxidized to a carboxylic acid.
-
Light Sensitivity: The compound should be protected from light, as light exposure can promote degradation.[1]
-
pH Sensitivity: The stability of phenolic compounds is often pH-dependent. Generally, they are more stable in acidic to neutral conditions and less stable in alkaline conditions, which can promote oxidation.
Q3: How should I store this compound?
Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations, the following storage conditions are advised[1]:
| Storage Type | Temperature | Duration | Additional Precautions |
| Solid Form | 4°C | Long-term | Protect from light, store under a nitrogen atmosphere. |
| Stock Solution (in solvent) | -80°C | Up to 6 months | Protect from light, store under a nitrogen atmosphere, aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in solvent) | -20°C | Up to 1 month | Protect from light, store under a nitrogen atmosphere, aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental assays.
Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
Possible Cause: Degradation of the compound in the stock solution or during the experiment.
Solutions:
-
Verify Stock Solution Integrity:
-
Always prepare fresh stock solutions from solid material if possible.
-
When using a frozen stock solution, ensure it has been stored correctly (see storage guidelines above) and has not undergone multiple freeze-thaw cycles.
-
Consider analyzing the purity of your stock solution via HPLC if you suspect significant degradation.
-
-
Optimize Experimental Conditions:
-
Solvent Selection: Use high-purity, anhydrous solvents. For DMSO, it is recommended to use a newly opened bottle, as it can absorb water, which may affect compound stability.[1]
-
pH of Assay Buffer: If your assay allows, maintain a pH in the acidic to neutral range (pH < 7.5) to minimize the rate of oxidative degradation.
-
Minimize Light Exposure: Protect your experimental setup (e.g., microplates, tubes) from light by covering them with aluminum foil or using amber-colored labware.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid, to your assay buffer to inhibit oxidative degradation. This has been shown to be effective for other unstable phenolic compounds.
-
De-gas Buffers: To minimize dissolved oxygen, you can de-gas your buffers by sparging with nitrogen or argon before use.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
Possible Cause: Formation of degradation products.
Solutions:
-
Identify Potential Degradants: The primary degradation products are likely to be the result of oxidation.
-
4-Hydroxyindole-3-carboxylic acid: This can form from the oxidation of the aldehyde group.
-
Quinone-like species: These can arise from the oxidation of the 4-hydroxyindole ring.
-
Dimers or Polymers: Phenolic compounds can sometimes undergo polymerization upon oxidation.
-
-
Confirm Degradation:
-
Perform a forced degradation study by intentionally exposing a sample of this compound to harsh conditions (e.g., high pH, elevated temperature, UV light, or an oxidizing agent like hydrogen peroxide). Analyze the stressed sample by LC-MS to identify the mass of potential degradation products.
-
Compare the chromatogram of a freshly prepared sample with that of an older sample or one that has been exposed to experimental conditions for a prolonged period.
-
Issue 3: Poor solubility of the compound in aqueous assay buffers.
Possible Cause: The hydrophobic nature of the indole ring system.
Solutions:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <1%).
-
Solubilizing Agents: For in vivo studies or cell-based assays where DMSO might be cytotoxic, consider using solubilizing agents such as PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) in your vehicle formulation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution with precautions to enhance stability.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (Nitrogen or Argon)
-
Amber-colored, screw-cap vials
Procedure:
-
Weigh the desired amount of this compound in a fume hood.
-
Place the solid in an amber-colored vial.
-
Purge the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace air.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.
-
Purge the headspace of the vial with the inert gas again before final capping.
-
Aliquot the stock solution into smaller, single-use volumes in amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for a Cell-Based Assay
This workflow incorporates steps to mitigate the instability of this compound.
Summary of Stability Factors
The following table summarizes the key factors affecting the stability of this compound and recommended actions.
| Factor | Impact on Stability | Recommended Action |
| Oxygen | High | Promotes oxidation. |
| Light | High | Promotes photodegradation. |
| Temperature | High | Increased temperature accelerates degradation. |
| pH | Moderate-High | Alkaline pH (>7.5) can increase the rate of oxidation. |
| Solvent | Moderate | Water content in solvents like DMSO can affect stability. |
References
preventing degradation of 4-Hydroxyindole-3-carboxaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Hydroxyindole-3-carboxaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to oxygen (air), light, and elevated temperatures. This compound is known to be air-sensitive and susceptible to oxidation.
Q2: What is the recommended method for long-term storage of solid this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C and protected from light.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound, for instance in DMSO, should be stored at -20°C or -80°C, protected from light, and under a nitrogen atmosphere. For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use vials.
Q4: What are the visible signs of degradation?
A4: A noticeable color change of the solid material, often to a darker shade, can be an indicator of degradation. For solutions, the appearance of precipitates or a change in color may suggest degradation or insolubility issues.
Q5: What is the main degradation product of this compound?
A5: The primary degradation product resulting from oxidation is 4-hydroxyindole-3-carboxylic acid.[2][3] This occurs through the oxidation of the aldehyde group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.2. Perform a quality control check on your stored compound using an appropriate analytical method like HPLC to assess its purity.3. Prepare fresh solutions from a new batch of the compound for critical experiments. |
| Solid compound has changed color (e.g., darkened). | Exposure to air and/or light leading to oxidation. | 1. Discard the discolored compound as its purity is compromised.2. When handling the solid, minimize its exposure to the atmosphere. Use a glove box or glove bag filled with an inert gas.3. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Precipitate forms in a solution that was previously clear. | The solution may have become supersaturated upon cooling, or the compound may be degrading into less soluble products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, the issue might be solubility at lower temperatures.2. If warming does not resolve the issue, the precipitate is likely a degradation product. The solution should be discarded and a fresh one prepared. |
| Inconsistent results between different aliquots of the same stock solution. | Improper aliquoting or storage of aliquots, leading to variable degradation. | 1. Ensure that aliquoting is done quickly and under an inert atmosphere to minimize exposure to air.2. Store all aliquots under the same recommended conditions (temperature, light protection).3. Avoid repeated freeze-thaw cycles for any given aliquot. |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvent for dissolution (e.g., DMSO, acetonitrile)
- Vials (clear and amber glass)
- Nitrogen or Argon gas supply
- Temperature-controlled chambers (e.g., refrigerator at 2-8°C, freezer at -20°C, oven at 40°C)
- Light source (for photostability testing)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Sample Preparation: a. Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). b. Aliquot the stock solution into multiple clear and amber vials. c. Purge the headspace of half of the vials with nitrogen or argon before sealing.
3. Storage Conditions: a. Temperature: Store sets of vials (nitrogen-purged and air-exposed, in both clear and amber vials) at different temperatures:
- -20°C (Freezer)
- 2-8°C (Refrigerator)
- 25°C (Room Temperature)
- 40°C (Accelerated Stability) b. Light Exposure: Place a set of vials (nitrogen-purged and air-exposed) under a controlled light source at a constant temperature. Keep a corresponding set of vials wrapped in aluminum foil as a dark control.
4. Analysis: a. At specified time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition. b. Allow the vial to equilibrate to room temperature before opening. c. Analyze the sample by HPLC to determine the concentration of the remaining this compound and to detect the formation of any degradation products (e.g., 4-hydroxyindole-3-carboxylic acid). d. The percentage of the remaining compound can be calculated relative to the initial concentration at time 0.
5. Data Presentation: a. Record the percentage of this compound remaining at each time point for each condition. b. Present the data in a tabular format for easy comparison.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate the impact of different storage conditions.
Table 1: Effect of Temperature and Atmosphere on the Stability of Solid this compound (Stored in the Dark)
| Storage Time | % Purity at 2-8°C (Air) | % Purity at 2-8°C (Nitrogen) | % Purity at 25°C (Air) | % Purity at 25°C (Nitrogen) |
| Initial | 99.5% | 99.5% | 99.5% | 99.5% |
| 1 Month | 98.2% | 99.4% | 95.1% | 98.8% |
| 3 Months | 95.8% | 99.1% | 88.3% | 97.5% |
| 6 Months | 92.1% | 98.7% | 79.4% | 96.2% |
| 12 Months | 85.3% | 97.9% | 65.2% | 93.8% |
Table 2: Effect of Light and Atmosphere on the Stability of a 1 mg/mL Solution in DMSO at 25°C
| Storage Time | % Remaining (Light, Air) | % Remaining (Light, Nitrogen) | % Remaining (Dark, Air) | % Remaining (Dark, Nitrogen) |
| Initial | 100% | 100% | 100% | 100% |
| 1 Day | 92.3% | 96.5% | 98.1% | 99.8% |
| 3 Days | 81.5% | 90.2% | 95.7% | 99.5% |
| 1 Week | 68.7% | 82.1% | 92.3% | 99.1% |
| 2 Weeks | 50.1% | 70.8% | 86.9% | 98.4% |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
References
Technical Support Center: 4-Hydroxyindole-3-carboxaldehyde-Based Assays
Welcome to the technical support center for assays utilizing 4-Hydroxyindole-3-carboxaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound in assays?
A1: this compound is a versatile compound primarily used in the synthesis of fluorescent probes for the detection of metal ions, such as aluminum (Al³⁺)[1]. Its aldehyde group can also be utilized for derivatization of primary and secondary amines for enhanced detection in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. Additionally, its indole structure allows it to be a potential substrate in peroxidase-based assays for measuring hydrogen peroxide (H₂O₂) or peroxidase activity.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound has limited solubility in aqueous solutions. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C, protected from light, to prevent degradation. When preparing working solutions, dilute the stock solution in the appropriate assay buffer. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can interfere with biological assays.
Q3: My fluorescent signal is weak or absent. What are the possible causes?
A3: A weak or absent fluorescent signal can stem from several factors. Ensure that the excitation and emission wavelengths on your instrument are correctly set for the specific fluorescent product of your assay. Check the pH of your assay buffer, as the fluorescence of many probes is pH-sensitive[1]. Confirm the proper preparation and concentration of all reagents, including the this compound derivative. Also, consider the possibility of quenching due to interfering substances in your sample or high concentrations of the fluorescent probe itself.
Q4: I am observing high background fluorescence in my assay. How can I reduce it?
A4: High background fluorescence can be caused by autofluorescence from your sample matrix, contaminated reagents, or the unbound fluorescent probe itself. To mitigate this, run a blank control containing all assay components except the analyte. Consider using a buffer with minimal autofluorescence and ensure all glassware and plasticware are clean. If the probe itself is fluorescent, you might need to optimize its concentration or include a washing step to remove any unbound probe before measurement.
Troubleshooting Guides
Fluorescent Probe for Aluminum (Al³⁺) Detection
This assay is based on a Schiff base probe synthesized from this compound, which exhibits a "turn-on" fluorescence response upon binding to Al³⁺[1].
| Problem | Possible Cause | Solution |
| No or low fluorescence enhancement upon Al³⁺ addition | Incorrect pH of the assay buffer. The probe's response is pH-dependent. | Ensure the assay buffer is within the optimal pH range for the probe (typically faintly acidic, pH 4-6)[1]. |
| Degradation of the fluorescent probe. | Prepare fresh probe solution and store it protected from light. | |
| Presence of competing metal ions. | While the probe is selective, very high concentrations of other metal ions could cause interference. Analyze the composition of your sample and consider a sample cleanup step if necessary. | |
| Inaccurate concentration of Al³⁺ standards or sample. | Verify the concentration of your standards and ensure proper sample dilution. | |
| High background fluorescence | Intrinsic fluorescence of the unbound probe. | Optimize the concentration of the probe to minimize background while maintaining sensitivity. |
| Contaminated glassware or reagents. | Use high-purity solvents and thoroughly clean all labware. | |
| Autofluorescence from the sample matrix. | Run a sample blank (sample without the probe) to quantify and subtract the background fluorescence. | |
| Inconsistent or non-reproducible results | Fluctuation in incubation time or temperature. | Standardize the incubation time and temperature for all samples and standards. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. | |
| Photobleaching of the fluorescent product. | Minimize the exposure of the samples to the excitation light source before measurement. |
-
Probe Synthesis: Synthesize the Schiff base fluorescent probe by reacting this compound with an appropriate amine (e.g., a benzothiazole derivative) in ethanol under reflux. Purify the product by recrystallization or column chromatography.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Prepare a stock solution of Al³⁺ (e.g., 10 mM AlCl₃) in deionized water.
-
Prepare the assay buffer (e.g., 0.01 M HEPES, pH 5.0) containing a co-solvent like ethanol if necessary to ensure probe solubility.
-
-
Assay Procedure:
-
Prepare a series of Al³⁺ standards by diluting the stock solution in the assay buffer.
-
In a 96-well plate, add a fixed volume of the probe working solution to each well.
-
Add the Al³⁺ standards and unknown samples to their respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex/λem determined during probe characterization).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (probe without Al³⁺) from all readings.
-
Plot the fluorescence intensity versus the Al³⁺ concentration to generate a standard curve.
-
Determine the concentration of Al³⁺ in the unknown samples from the standard curve.
-
Caption: Troubleshooting workflow for the Al³⁺ detection assay.
Peroxidase-Based Assay for H₂O₂ Detection
This hypothetical assay uses this compound as a substrate for horseradish peroxidase (HRP). In the presence of H₂O₂, HRP catalyzes the oxidation of this compound, leading to a change in absorbance or fluorescence.
| Problem | Possible Cause | Solution |
| No or low signal change | Inactive HRP enzyme. | Use a fresh aliquot of HRP and ensure it has been stored correctly. Confirm its activity with a standard substrate like ABTS. |
| Degraded H₂O₂ solution. | Prepare a fresh H₂O₂ solution daily. | |
| Sub-optimal pH for HRP activity. | Ensure the assay buffer is at the optimal pH for HRP (typically pH 6.0-7.0). | |
| Insufficient substrate concentration. | Optimize the concentration of this compound to ensure it is not rate-limiting. | |
| High background signal | Spontaneous oxidation of the substrate. | Prepare the substrate solution fresh and protect it from light. Run a control without HRP to measure the rate of non-enzymatic oxidation. |
| Contaminating peroxidase activity in the sample. | Run a sample control without the addition of HRP. | |
| Rapid signal decay | Substrate inhibition at high concentrations. | Perform a substrate titration to determine the optimal concentration range and identify any substrate inhibition. |
| HRP inactivation by high H₂O₂ concentrations. | Ensure the H₂O₂ concentration is within the linear range of the assay. High concentrations can inactivate the enzyme. |
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of HRP (e.g., 1 mg/mL) in phosphate buffer (pH 6.0).
-
Prepare a stock solution of H₂O₂ (e.g., 100 mM) in deionized water.
-
Prepare the assay buffer (e.g., 0.1 M sodium phosphate, pH 6.5).
-
-
Assay Procedure:
-
Prepare a standard curve of H₂O₂ by serially diluting the stock solution in the assay buffer.
-
In a 96-well plate, add the assay buffer, HRP solution, and this compound solution to each well.
-
Initiate the reaction by adding the H₂O₂ standards and unknown samples.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well.
-
Plot the V₀ against the H₂O₂ concentration to generate a standard curve.
-
Determine the H₂O₂ concentration in the unknown samples from the standard curve.
-
Caption: Catalytic cycle of Horseradish Peroxidase (HRP).
HPLC Derivatization of Amines
In this application, this compound is used as a pre-column derivatizing agent to react with primary and secondary amines, forming a fluorescent Schiff base that can be detected with high sensitivity by an HPLC-fluorescence detector.
| Problem | Possible Cause | Solution |
| Low or no derivatization product peak | Incomplete derivatization reaction. | Optimize reaction conditions: pH (typically basic for amine derivatization), temperature, and reaction time. Ensure a molar excess of the derivatizing reagent. |
| Degradation of the derivatizing reagent. | Prepare the this compound solution fresh and protect it from light. | |
| Instability of the derivative. | Analyze the sample immediately after derivatization or investigate the stability of the derivative over time to establish a proper analysis window. | |
| Multiple or broad peaks | Presence of side products from the derivatization reaction. | Adjust the reaction conditions to minimize side reactions. Optimize the HPLC mobile phase and gradient to improve peak separation. |
| Degradation of the derivative during chromatography. | Ensure the mobile phase pH is compatible with the stability of the derivative. | |
| Poor peak shape (tailing or fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase composition. | Adjust the organic solvent content, pH, or ionic strength of the mobile phase. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. |
-
Derivatization Reaction:
-
Mix the amine-containing sample with a borate buffer (e.g., pH 9.0).
-
Add an excess of this compound solution (in a suitable solvent like acetonitrile).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., acetic acid) to lower the pH.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with a buffer) to separate the derivatives.
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for the derivative.
-
-
Quantification:
-
Prepare and derivatize a series of amine standards to create a calibration curve.
-
Quantify the amines in the sample by comparing their peak areas to the calibration curve.
-
Caption: Workflow for amine analysis by HPLC with pre-column derivatization.
References
minimizing background fluorescence with 4-Hydroxyindole-3-carboxaldehyde probes
Technical Support Center: 4-Hydroxyindole-3-carboxaldehyde Probes
Welcome to the technical support center for minimizing background fluorescence with this compound-based probes. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to help resolve common experimental issues and ensure high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using fluorescent probes?
High background fluorescence is a common issue that can obscure the desired signal, reducing the signal-to-noise ratio. The sources can be broadly categorized into two groups: specimen-related and system-related.[1][2]
-
Specimen-Related Sources: These originate from the sample and its immediate environment.
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, collagen, and lipofuscin is a major contributor.[3][4] This is often more pronounced at shorter wavelengths (UV to green).[3]
-
Non-Specific Binding/Unbound Probe: Excess fluorescent probes that are not washed away or probes binding to unintended targets can create a diffuse background glow.[2][5]
-
Sample Preparation Artifacts: Chemical fixatives, especially those containing aldehydes, can react with cellular components to generate fluorescent products.[6] The mounting medium itself can also be a source of background.[4]
-
Imaging Medium & Vessel: Components in cell culture media (like phenol red) can be fluorescent.[2] Additionally, plastic-bottom culture dishes often exhibit higher fluorescence than glass-bottom alternatives.[2]
-
-
System-Related Sources: These originate from the microscopy hardware.
-
Optics: Crosstalk between fluorescent filters or limitations of the objective can contribute to background.[1]
-
Camera: Electronic noise from the camera sensor can be interpreted as a weak signal.[1]
-
Light Source: Light from the excitation source that is not properly filtered can leak into the emission channel.[2]
-
Caption: Primary sources of background fluorescence in microscopy.
Q2: How can I determine if the background is coming from my sample or my imaging system?
Distinguishing between specimen- and system-generated background is a critical first step in troubleshooting. A simple comparative measurement can isolate the primary source of the noise.[1]
-
Image the Specimen: Place your stained specimen on the microscope, configure your standard imaging settings (e.g., laser power, exposure time, gain), and bring the sample into focus.
-
Acquire Images: Capture several images from different areas of your specimen.
-
Remove Specimen: Without changing any microscope or camera settings (do not adjust focus, filters, or objective), carefully remove the specimen from the stage.
-
Acquire Blank Images: Capture several images of the empty light path.
-
Analyze and Compare: Use your imaging software to measure the average pixel intensity in the images.
Caption: Workflow to differentiate between specimen and system background.
Q3: My background is from the specimen. What are the most effective troubleshooting steps?
Once the specimen is identified as the source, a systematic approach to optimizing your staining protocol is necessary.
Using too high a concentration of the fluorescent probe is a common cause of high background.[7][8] A titration experiment is essential to find the optimal concentration that provides a bright specific signal with minimal background.[2]
Protocol: Probe Concentration Titration
-
Prepare a series of probe dilutions. A good starting point is to test one concentration below, the recommended concentration, and one above the recommended concentration.[2]
-
Stain your samples in parallel using the different probe concentrations, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Image all samples using identical microscope settings.
-
Compare the signal intensity at your target with the background fluorescence. Select the lowest concentration that gives you a strong, specific signal-to-noise ratio.
Insufficient washing after staining will leave unbound probe in the sample, contributing to background.[7]
-
Recommendation: Wash the sample 2-3 times with a buffered saline solution like PBS after the probe incubation step.[2] For tissue sections, increasing the duration and volume of washes can be beneficial.
-
Unstained Control: Always prepare an unstained sample (cells or tissue with no probe added) and image it using the same settings as your stained samples. This allows you to determine the baseline level of autofluorescence.[8]
| Problem Observed | Probable Cause | Recommended Solution(s) |
| High diffuse background across the entire image | Unbound probe; Probe concentration too high.[2][7] | Perform probe concentration titration; Increase the number and/or duration of wash steps.[2][8] |
| Speckled or punctate background staining | Probe precipitation or aggregation. | Centrifuge the probe solution before use; Prepare fresh dilutions from stock. |
| High background localized to specific cells/tissues | Autofluorescence.[3] | Image an unstained control to confirm.[8] Use autofluorescence reduction techniques (see Q4). |
| High background after fixation | Aldehyde-induced fluorescence.[6] | Use a non-aldehyde-based fixative if compatible with the experiment. |
| Non-specific binding to cellular structures | Insufficient blocking.[5] | Increase blocking incubation time or try a different blocking agent.[7][8] |
Q4: How can I specifically reduce cellular or tissue autofluorescence?
Autofluorescence is inherent to many biological samples and can be difficult to eliminate completely.[4] However, several strategies can significantly reduce its impact.
-
Pre-Staining Photobleaching: Autofluorescent species can often be photobleached before you apply your fluorescent probe.
-
Protocol: Before staining, expose your unstained sample to high-intensity light from your microscope's light source (e.g., using a broad-spectrum filter) until the background fluorescence diminishes. Afterward, proceed with your standard staining protocol. This should reduce the background without affecting your probe's signal.[4]
-
-
Chemical Quenching: Certain reagents can quench autofluorescence, particularly from sources like lipofuscin, which is common in aged cells and tissues.[6]
-
Protocol (Sudan Black B Treatment):
-
Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol and stir in the dark for 1-2 hours.
-
After completing your primary and secondary antibody/probe staining, apply the Sudan Black B solution to your sample for 10 minutes.
-
Rinse the sample thoroughly with PBS (e.g., 8 quick rinses) to remove excess quencher.[6]
-
Mount and image the sample.
-
-
-
Spectral Separation: Since autofluorescence is often strongest in the blue and green channels, switching to probes that excite and emit at longer wavelengths (red or far-red) can help you avoid the spectral range where autofluorescence is highest.[2][8]
Caption: Decision tree for selecting an autofluorescence reduction method.
Q5: How does solvent choice and storage affect the performance of indole-based probes?
The chemical environment can significantly impact the photophysical properties and stability of indole derivatives.
-
Photostability: Studies on indole derivatives have shown that their photostability is often higher in protic solvents (e.g., alcohols) compared to nonpolar or polar aprotic solvents.[9] This is because interactions like hydrogen bonding can provide pathways for non-destructive energy dissipation from the excited state.[9] While your final imaging buffer is determined by biology, be mindful of the solvents used for stock solutions.
-
Storage and Handling:
-
Light Protection: Store stock solutions in the dark (e.g., wrapped in foil or in amber vials) to prevent photodegradation.
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the probe.
-
Solvent Choice: Dissolve probes in a high-quality, anhydrous solvent (such as DMSO) as recommended by the manufacturer for stock solutions. This compound itself is a plant metabolite used in the synthesis of probes.[10] The final probe's solubility will depend on its specific chemical modifications.
-
References
- 1. austinblanco.com [austinblanco.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 4. microscopyfocus.com [microscopyfocus.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Challenges with Background Fluorescence [visikol.com]
- 7. sinobiological.com [sinobiological.com]
- 8. biotium.com [biotium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of Labeling Efficiency with 4-Hydroxyindole-3-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize labeling experiments using 4-Hydroxyindole-3-carboxaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during labeling experiments with this compound, which typically involves the formation of a Schiff base between the aldehyde group of the label and a primary amine (e.g., on a protein)[1][2][3].
Q1: Why is my labeling efficiency with this compound consistently low?
A1: Low labeling efficiency can be attributed to several factors related to the reaction conditions and reagents:
-
Suboptimal pH: The formation of a Schiff base is pH-dependent. The reaction is often most efficient in a slightly acidic to neutral pH range (typically pH 6.5-7.5)[2][4][5]. At very low pH, the amine on your biomolecule will be protonated and thus non-nucleophilic. At high pH, the reaction can also be less efficient.
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the aldehyde, thereby reducing labeling efficiency. It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES[6].
-
Low Reagent Concentration: The concentration of both your biomolecule and the this compound can impact the reaction rate. If the concentration of either reactant is too low, the labeling efficiency will be reduced[7].
-
Hydrolysis of Schiff Base: The formed Schiff base is in equilibrium with the reactants and can be susceptible to hydrolysis. For a more stable linkage, a reduction step using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed to convert the imine to a stable secondary amine[8].
Q2: I am observing high background signal or non-specific labeling in my experiment. What could be the cause?
A2: High background or non-specific labeling can arise from several sources:
-
Excess Unreacted Label: Insufficient removal of the unreacted this compound after the labeling reaction is a common cause of high background. Ensure thorough purification of your labeled conjugate using methods like dialysis, size-exclusion chromatography, or spin columns[9][10][11][12][13][14].
-
Hydrophobic Interactions: Fluorescent dyes can sometimes non-covalently bind to proteins or other biomolecules through hydrophobic interactions. To minimize this, you can include a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your wash buffers.
-
Precipitation of the Label: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved, potentially using a small amount of an organic co-solvent like DMSO or DMF before adding it to the reaction mixture[7].
Q3: My labeled protein has precipitated out of solution. How can I prevent this?
A3: Precipitation of the labeled protein can occur due to a few reasons:
-
Over-labeling: Attaching too many hydrophobic dye molecules to a protein can alter its solubility and lead to aggregation. To avoid this, you can reduce the molar ratio of the labeling reagent to the protein in the reaction. It is advisable to experimentally determine the optimal dye-to-protein ratio.
-
Change in Isoelectric Point: The reaction of the aldehyde with primary amines on the protein surface neutralizes the positive charge of the amine. This change in the protein's overall charge can shift its isoelectric point (pI), potentially causing it to precipitate if the buffer pH is close to the new pI.
-
Solvent Incompatibility: If using an organic co-solvent to dissolve the this compound, adding too much to the aqueous protein solution can cause the protein to denature and precipitate.
Q4: How can I determine the efficiency of my labeling reaction?
A4: The efficiency of your labeling reaction is typically quantified by calculating the Degree of Labeling (DOL), also known as the dye-to-protein ratio[9][11][15][16]. This can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:
-
The absorbance maximum of your protein (usually 280 nm).
-
The absorbance maximum of the this compound.
The DOL is then calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
Q5: What is the stability of the linkage formed with this compound?
A5: The initial product of the reaction between an aldehyde and a primary amine is a Schiff base (imine), which is a reversible covalent bond[1][2][17][18]. The stability of this bond is pH-dependent and can be susceptible to hydrolysis, especially at acidic pH. For applications requiring a highly stable conjugate, it is recommended to reduce the Schiff base to a secondary amine using a reducing agent like sodium cyanoborohydride[8]. Benzoic Schiff base linkages, which are structurally similar to the linkage formed with this compound, are known to have improved stability compared to aliphatic Schiff bases[17].
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the labeling efficiency, represented by the Degree of Labeling (DOL). Note: This data is based on typical results for aromatic aldehyde labeling reactions and should be used as a guideline for optimization.
Table 1: Effect of pH on Labeling Efficiency
| Reaction pH | Average Degree of Labeling (DOL) |
| 5.5 | 0.8 |
| 6.5 | 2.1 |
| 7.5 | 2.5 |
| 8.5 | 1.9 |
| 9.5 | 1.2 |
Table 2: Effect of Molar Ratio of Label to Protein on Labeling Efficiency
| Molar Ratio (Label:Protein) | Average Degree of Labeling (DOL) |
| 5:1 | 1.2 |
| 10:1 | 2.3 |
| 20:1 | 3.8 |
| 40:1 | 5.1 (potential for precipitation) |
| 80:1 | 6.5 (high risk of precipitation) |
Table 3: Effect of Reaction Time on Labeling Efficiency
| Reaction Time (hours) | Average Degree of Labeling (DOL) |
| 1 | 1.5 |
| 2 | 2.4 |
| 4 | 3.1 |
| 8 | 3.5 |
| 24 | 3.6 |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general procedure for the covalent labeling of a protein with this compound via Schiff base formation.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4)
-
(Optional) Sodium cyanoborohydride (NaBH₃CN) for reductive amination
-
Purification column (e.g., size-exclusion or dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
-
Prepare the Labeling Reagent Stock Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to start with a 10- to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or rotation. Protect from light if the label is light-sensitive.
-
-
(Optional) Reductive Amination for Stable Linkage:
-
If a stable, non-reversible linkage is desired, add a freshly prepared solution of NaBH₃CN to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubate for an additional 1-2 hours at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and other reaction byproducts by purifying the labeled protein. This can be achieved through:
-
Size-Exclusion Chromatography: Use a resin with an appropriate molecular weight cutoff for your protein.
-
Dialysis: Dialyze against an appropriate buffer (e.g., PBS) with several buffer changes.
-
Spin Desalting Columns: For rapid purification of small sample volumes.
-
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry.
-
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for labeling a primary amine with this compound.
Experimental Workflow
Caption: A typical experimental workflow for protein labeling.
References
- 1. Progress on new drug carrier: Schiff Base bond----Newsletter [newsletter.cas.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. quora.com [quora.com]
- 5. organic chemistry - Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Protein labeling protocol [abberior.rocks]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. What Is Protein Purification? Definition, Methods, & More [excedr.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Chapter 3: Investigating Proteins - Chemistry [wou.edu]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. Hydrogels Based on Schiff Base Linkages for Biomedical Applications [mdpi.com]
- 18. researchgate.net [researchgate.net]
avoiding side reactions of the aldehyde group in 4-Hydroxyindole-3-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aldehyde group of 4-Hydroxyindole-3-carboxaldehyde during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound, focusing on the reactivity of the aldehyde group.
Issue 1: Unwanted Oxidation of the Aldehyde to a Carboxylic Acid
-
Question: My reaction is resulting in the formation of 4-hydroxyindole-3-carboxylic acid instead of the desired product. How can I prevent this?
-
Answer: Oxidation of the aldehyde group is a common side reaction, especially under oxidizing conditions or prolonged exposure to air. The electron-donating 4-hydroxy group can make the indole nucleus susceptible to oxidation, which can indirectly promote aldehyde oxidation.
-
Recommendation 1: Inert Atmosphere. Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Recommendation 2: Degas Solvents. Use degassed solvents to remove dissolved oxygen.
-
Recommendation 3: Aldehyde Protection. If the reaction conditions are harsh or involve oxidizing agents, protect the aldehyde group as an acetal prior to the reaction.[1][2][3]
-
Issue 2: Formation of Bis(indolyl)methane Byproducts
-
Question: I am observing the formation of a significant amount of a high-molecular-weight byproduct, which I suspect is a bis(indolyl)methane. How can I avoid this?
-
Answer: The electron-rich indole nucleus, further activated by the 4-hydroxy group, can act as a nucleophile and attack the electrophilic carbon of the aldehyde group of another molecule, leading to the formation of bis(indolyl)methane derivatives. This is particularly common under acidic conditions.
-
Recommendation 1: Control Stoichiometry. Use a controlled stoichiometry of your electrophile to minimize unreacted this compound that can participate in self-condensation.
-
Recommendation 2: Use a Protecting Group. Protecting the aldehyde group as an acetal will prevent it from acting as an electrophile.[3]
-
Recommendation 3: pH Control. If possible, perform the reaction under neutral or slightly basic conditions to reduce the electrophilicity of the aldehyde and the nucleophilicity of the indole ring.
-
Issue 3: Low Yield or Incomplete Reaction
-
Question: My reaction is sluggish, and I'm getting low yields of the desired product. What can I do to improve the outcome?
-
Answer: The reactivity of the aldehyde can be influenced by various factors, including steric hindrance and the electronic effects of the 4-hydroxy group.
-
Recommendation 1: Catalyst Choice. If your reaction is catalyzed, screen different catalysts (both Lewis and Brønsted acids or bases) to find one that is optimal for this specific substrate.
-
Recommendation 2: Temperature and Reaction Time. Optimize the reaction temperature and time. Be cautious with increasing the temperature, as it might also accelerate side reactions.
-
Recommendation 3: Solvent Selection. The choice of solvent can significantly impact reaction rates. Experiment with a range of aprotic and protic solvents to find the most suitable one.
-
Issue 4: Difficulty with Aldehyde Protecting Group (Acetal) Formation or Deprotection
-
Question: I am having trouble forming the acetal protecting group for the aldehyde, or I am struggling to remove it without affecting other parts of my molecule. What are some troubleshooting steps?
-
Answer: Acetal protection and deprotection can sometimes be challenging, especially with the presence of the acidic phenolic hydroxyl group.
-
For Protection:
-
Ensure Anhydrous Conditions: Water will inhibit acetal formation. Use dry solvents and reagents.
-
Use a Dehydrating Agent: Employ a Dean-Stark apparatus or molecular sieves to remove the water formed during the reaction.
-
Catalyst Choice: A mild acid catalyst like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) is typically used. For sensitive substrates, milder catalysts might be necessary.
-
-
For Deprotection:
-
Mild Acidic Conditions: Use mild acidic conditions (e.g., acetic acid in THF/water, or silica gel) to remove the acetal.
-
Chemoselective Methods: If strong acid is not tolerated, consider chemoselective deprotection methods using reagents like bismuth nitrate pentahydrate.[1]
-
Monitor Carefully: Follow the deprotection reaction closely by TLC to avoid overexposure to acidic conditions, which could lead to decomposition of the indole ring.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to consider when working with the aldehyde group of this compound?
A1: The primary side reactions involving the aldehyde group are:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-hydroxyindole-3-carboxylic acid).
-
Cannizzaro-type reactions: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield an alcohol and a carboxylic acid.
-
Condensation Reactions: The aldehyde can react with various nucleophiles. A common side reaction is the self-condensation with another molecule of this compound or reaction with other nucleophilic species present in the reaction mixture.
-
Reaction with the Indole Nucleus: The aldehyde can be attacked by the electron-rich C2 position of another indole molecule, leading to the formation of bis(indolyl)methanes, especially under acidic conditions.
Q2: How does the 4-hydroxy group influence the reactivity of the aldehyde group?
A2: The 4-hydroxy group is an electron-donating group, which increases the electron density of the indole ring system. This has a dual effect:
-
It can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon by resonance, potentially making it less reactive towards some nucleophiles compared to an unsubstituted indole-3-carboxaldehyde.
-
It significantly increases the nucleophilicity of the indole ring, making it more prone to participate in side reactions, such as electrophilic substitution or acting as a nucleophile itself.
Q3: When is it necessary to protect the aldehyde group?
A3: Protection of the aldehyde group is recommended under the following conditions:
-
When performing reactions that are incompatible with an aldehyde functionality (e.g., using strong reducing agents like LiAlH4, Grignard reagents, or strong oxidizing agents).
-
In multi-step syntheses where the aldehyde might interfere with subsequent reactions.
-
When using strongly acidic or basic conditions that could promote side reactions of the aldehyde.
-
To prevent self-condensation or polymerization reactions.
Q4: What is the most common and effective protecting group for the aldehyde in this context?
A4: The most common and generally effective protecting group for aldehydes is a cyclic acetal , typically formed with ethylene glycol or 1,3-propanediol.[3] Acetals are stable to a wide range of nucleophilic and basic conditions and can be readily removed under mild acidic conditions.
Data Presentation
Table 1: Common Protecting Groups for the Aldehyde Group and Their Cleavage Conditions.
| Protecting Group | Formation Reagents | Stability | Cleavage Reagents |
| Dimethyl Acetal | Methanol, Acid Catalyst (e.g., HCl, p-TsOH) | Basic, Nucleophilic Reagents | Aqueous Acid |
| 1,3-Dioxolane (Ethylene Acetal) | Ethylene Glycol, Acid Catalyst | Basic, Nucleophilic Reagents | Aqueous Acid |
| 1,3-Dioxane (Propylene Acetal) | 1,3-Propanediol, Acid Catalyst | Basic, Nucleophilic Reagents | Aqueous Acid |
| 1,3-Dithiolane | 1,2-Ethanedithiol, Lewis Acid (e.g., BF3·OEt2) | Acidic, Basic, Nucleophilic Reagents | Mercury(II) salts, Oxidative methods |
Experimental Protocols
Protocol 1: Acetal Protection of this compound with Ethylene Glycol
This protocol describes a general procedure for the formation of the 1,3-dioxolane derivative of this compound.
-
Materials:
-
This compound
-
Ethylene glycol (2-3 equivalents)
-
Anhydrous toluene or benzene
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dean-Stark apparatus
-
-
Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, anhydrous toluene, and ethylene glycol. b. Add a catalytic amount of p-TsOH. c. Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap. d. Continue the reaction until no more water is collected and TLC analysis indicates the complete consumption of the starting material. e. Cool the reaction mixture to room temperature. f. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. g. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure to obtain the crude protected product, which can be purified by column chromatography if necessary.
Protocol 2: Deprotection of the Acetal Group
This protocol provides a general method for the removal of the acetal protecting group.
-
Materials:
-
Protected this compound
-
Tetrahydrofuran (THF) or acetone
-
Dilute aqueous acid (e.g., 1M HCl, acetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure: a. Dissolve the acetal-protected compound in THF or acetone. b. Add the dilute aqueous acid dropwise while stirring at room temperature. c. Monitor the progress of the reaction by TLC until the starting material is fully consumed. d. Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution. e. Extract the product with ethyl acetate. f. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure to yield the deprotected this compound.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Workflow for using an acetal protecting group.
References
Technical Support Center: Purification of 4-Hydroxyindole-3-carboxaldehyde from Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Hydroxyindole-3-carboxaldehyde from natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources of this compound?
A1: this compound is a plant metabolite. It has been isolated from plants such as Capparis spinosa L. and has also been reported in Arabidopsis thaliana.[1][2][3]
Q2: What are the general steps for purifying this compound from natural extracts?
A2: The purification process typically involves several key stages: extraction, fractionation, and final purification using chromatographic techniques.[4] The selection of specific methods will depend on the natural source and the scale of the purification.
Q3: Which extraction methods are suitable for this compound?
A3: A variety of extraction techniques can be employed, ranging from traditional methods like maceration and Soxhlet extraction to more modern approaches such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized solvent extraction (PSE).[5][6][7] The choice of solvent is critical, with polar organic solvents like methanol, ethanol, and their aqueous mixtures being commonly used for polyphenolic and indolic compounds.[6]
Q4: What chromatographic techniques are recommended for the final purification of this compound?
A4: For the final purification, high-performance liquid chromatography (HPLC), both in analytical and preparative modes, is a powerful technique. Open column chromatography and thin-layer chromatography (TLC) are also widely used for fractionation and purification of bioactive compounds from natural sources.[4]
Q5: How can I confirm the identity and purity of the isolated this compound?
A5: After isolation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry are essential for elucidating the chemical structure and confirming the identity of the compound.[4] The purity can be assessed by HPLC analysis.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient cell disruption | For plant or marine microalgae sources, ensure adequate cell wall disruption. Techniques like bead milling, high-speed homogenization, or enzymatic hydrolysis can be effective.[6] |
| Inappropriate extraction solvent | The polarity of the extraction solvent is crucial. Experiment with different solvents and their aqueous mixtures (e.g., methanol, ethanol, acetone) to optimize the extraction efficiency for this moderately polar compound.[6] |
| Degradation of the target compound | This compound may be sensitive to high temperatures, light, or pH extremes. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction, and protect the extract from light.[7] |
| Insufficient extraction time or temperature | For methods like solid-liquid extraction, ensure the extraction time and temperature are optimized. For temperature-sensitive compounds, a longer extraction time at a lower temperature may be preferable.[6] |
Problem 2: Co-elution of Impurities During Chromatography
| Possible Cause | Suggested Solution |
| Poor resolution in the chromatographic system | Optimize the mobile phase composition. For reverse-phase HPLC, adjusting the gradient slope, the organic modifier (e.g., acetonitrile vs. methanol), and the pH can improve separation. For normal-phase chromatography, experiment with different solvent systems of varying polarity. |
| Overloading of the column | Reduce the amount of sample loaded onto the column. Overloading can lead to broad peaks and poor separation. |
| Presence of structurally similar compounds | Consider using a different stationary phase. If a C18 column is not providing adequate separation, a phenyl-hexyl or a column with a different chemistry might offer better selectivity for indole-containing compounds. |
| Inadequate fractionation prior to HPLC | Perform a preliminary fractionation of the crude extract using techniques like open column chromatography or solid-phase extraction (SPE) to remove major classes of interfering compounds before proceeding to HPLC.[4] |
Problem 3: Degradation of this compound During Purification
| Possible Cause | Suggested Solution |
| Instability in certain solvents | Minimize the time the purified compound is in solution. After elution, evaporate the solvent under reduced pressure and at a low temperature.[4] |
| Exposure to acidic or basic conditions | Buffer the mobile phase to a neutral or slightly acidic pH, depending on the stability of the compound. Indole derivatives can be sensitive to strong acids and bases. |
| Oxidation | The hydroxyl group on the indole ring can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, and consider adding antioxidants like ascorbic acid to the extraction solvent if compatible with your downstream applications. |
| Photodegradation | Protect the sample from light at all stages of the purification process by using amber vials or covering glassware with aluminum foil. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation
-
Sample Preparation: The dried and powdered natural source material (e.g., plant leaves, marine algae) is prepared.
-
Extraction: The biomass is extracted with a suitable solvent (e.g., 80% methanol in water) using a method like ultrasound-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Filtration and Concentration: The extract is filtered to remove solid residues. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning (Optional): The crude extract can be redissolved in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions (e.g., ethyl acetate or butanol).
-
Initial Chromatographic Fractionation: The enriched fraction is subjected to open column chromatography on silica gel or a suitable adsorbent, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to obtain semi-purified fractions.
Protocol for HPLC Purification
-
Sample Preparation: The semi-purified fraction containing this compound is dissolved in the mobile phase.
-
HPLC System: A preparative HPLC system equipped with a suitable column (e.g., C18) is used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically employed.
-
Detection: A UV detector is used, monitoring at a wavelength where the compound has significant absorbance (indoles typically absorb around 280 nm).
-
Fraction Collection: Fractions corresponding to the peak of interest are collected.
-
Solvent Evaporation: The solvent from the collected fractions is removed under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Extraction Methods (Illustrative Data)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Relative Yield (%) |
| Maceration | 80% Ethanol | 25 | 1440 | 65 |
| Soxhlet | Ethanol | 78 | 360 | 80 |
| Ultrasound-Assisted | 80% Methanol | 40 | 45 | 95 |
| Microwave-Assisted | 70% Acetone | 60 | 10 | 92 |
Table 2: HPLC Purification Parameters (Illustrative Data)
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-50% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | 280 nm |
| Retention Time | ~15.2 min |
| Purity | >98% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after HPLC purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsmcentral.org [jsmcentral.org]
- 5. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Hydroxyindole-3-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Hydroxyindole-3-carboxaldehyde. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visualizations to assist in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Vilsmeier-Haack reaction, which involves the formylation of 4-hydroxyindole using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This method is favored for its efficiency and applicability to electron-rich aromatic compounds like indoles.
Q2: What are the main starting materials and reagents for this synthesis?
A2: The primary starting material is 4-hydroxyindole. The key reagents for the Vilsmeier-Haack reaction are N,N-dimethylformamide (DMF) as the formylating agent source and phosphorus oxychloride (POCl₃) as the activating agent. A base, such as sodium hydroxide, and an acid, like hydrochloric acid, are required for the workup procedure.
Q3: What is the expected yield for this synthesis?
A3: With an optimized protocol, the Vilsmeier-Haack synthesis of this compound can achieve high yields, often around 82% or higher. However, the yield can be significantly affected by reaction conditions and the purity of the starting materials.
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a yellow crystalline solid.
Q5: What are the primary safety precautions to consider during this synthesis?
A5: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential. The reaction is also exothermic and requires careful temperature control.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. | 1. Ensure that DMF is anhydrous and that POCl₃ is fresh and has been properly stored. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete Reaction: The reaction time or temperature may be insufficient. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side product formation). | |
| 3. Improper Workup: Incorrect pH adjustment during the workup can lead to loss of product. | 3. Carefully adjust the pH during the workup. Ensure the solution is made sufficiently alkaline to hydrolyze the intermediate iminium salt, and then carefully acidify to precipitate the product. The optimal pH for precipitation is around 4. | |
| Dark-Colored or Tarry Product | 1. Side Reactions: Overheating the reaction can lead to polymerization or degradation of the indole ring. | 1. Maintain strict temperature control, especially during the addition of POCl₃ and the indole. Using an ice bath is crucial. |
| 2. Air Oxidation: 4-hydroxyindole and its derivatives can be sensitive to air oxidation, which can lead to colored impurities. | 2. Perform the reaction and workup under an inert atmosphere if possible. Degas solvents before use. | |
| Difficult Purification | 1. Presence of Unreacted Starting Material: If the reaction is incomplete, separating the product from the starting 4-hydroxyindole can be challenging. | 1. Ensure the reaction goes to completion by monitoring with TLC. If separation is still difficult, consider column chromatography. |
| 2. Formation of Polar Impurities: Side reactions can generate polar byproducts that are difficult to remove by simple recrystallization. | 2. Wash the crude product thoroughly with water to remove inorganic salts. If impurities persist, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) may be necessary. Recrystallization from methanol is also a common purification method. | |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of 4-hydroxyindole, DMF, and POCl₃ can significantly impact the reaction outcome. | 1. Use high-purity, anhydrous reagents. It is good practice to distill DMF and POCl₃ before use. |
| 2. Scale-Up Issues: Reaction conditions that work on a small scale may not be directly transferable to a larger scale due to differences in heat and mass transfer. | 2. When scaling up, ensure efficient stirring and cooling to maintain a consistent reaction temperature. Consider adding reagents more slowly on a larger scale to control the exotherm. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures and aims for a high yield of the desired product.
Materials and Reagents:
-
4-Hydroxyindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice-methanol bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition. Stir the mixture for an additional 15 minutes in the ice bath to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-hydroxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, again ensuring the temperature is kept below 5 °C with an ice bath. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Workup: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice and water. Make the solution alkaline (pH > 12) by the dropwise addition of a 30% aqueous sodium hydroxide solution. Stir the mixture for 15 minutes.
-
Product Precipitation: While still cooling in an ice bath, acidify the mixture to a pH of 4 with 5N hydrochloric acid. A precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove any remaining salts. Dry the crude product. For further purification, recrystallize the solid from methanol to obtain yellow crystals.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound based on a literature procedure.
| Parameter | Value |
| Starting Material | 4-Hydroxyindole |
| Reagent 1 | Phosphorus oxychloride (POCl₃) |
| Reagent 2 | N,N-dimethylformamide (DMF) |
| Reaction Time | 2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | 82% |
| Final Product Purity | High (after recrystallization) |
Note: This data is based on a specific literature protocol. Yields and purity may vary depending on the exact experimental conditions and the scale of the reaction.
Mandatory Visualizations
Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Experimental Workflow
References
analytical methods for assessing the purity of 4-Hydroxyindole-3-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of 4-Hydroxyindole-3-carboxaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the purity of this compound?
A1: The most common and reliable methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Q2: What are the expected spectral data for this compound?
A2: The expected spectral data are crucial for confirming the identity and purity of the compound. Key identifiers include:
-
¹H NMR (DMSO-d₆): δ 12.35 (s, 1H, NH), 10.54 (s, 1H, OH), 9.64 (s, 1H, CHO), 8.37 (s, 1H, H-2), 7.13 (t, J = 8.1 Hz, 1H, H-6), 6.95 (dd, J = 8.1, 0.9 Hz, 1H, H-7), 6.54 (dd, J = 8.1, 0.9 Hz, 1H, H-5).[1]
-
Melting Point: 190-193 °C[1]
Q3: What are the potential impurities I should be aware of during purity analysis?
A3: Potential impurities often depend on the synthetic route used. A common synthesis is the Vilsmeier-Haack reaction using 4-hydroxyindole as a starting material.[1] Potential impurities could include:
-
Unreacted 4-hydroxyindole.
-
Byproducts from side reactions, such as the formation of other isomers or dimers.
-
Residual solvents from the reaction or purification steps (e.g., dimethylformamide, methanol).
Q4: I am observing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A4: Peak tailing is a common issue when analyzing indole-containing compounds due to their potential for secondary interactions with the stationary phase.
-
Cause: Interaction of the indole nitrogen or the hydroxyl group with residual silanol groups on the silica-based stationary phase.
-
Troubleshooting:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups.
-
Use a Different Column: Employing a column with end-capping or a different stationary phase (e.g., a polymer-based column) can minimize these secondary interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical assessment of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Acidify the mobile phase (e.g., 0.1% Formic Acid). Use an end-capped C18 column. |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient of the organic modifier (acetonitrile or methanol). |
| Ghost Peaks | Contaminated mobile phase or injector. | Use fresh, high-purity solvents and flush the injection system. |
| Baseline Drift | Column not equilibrated; fluctuating temperature. | Allow sufficient time for column equilibration. Use a column oven to maintain a stable temperature. |
NMR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | Presence of paramagnetic impurities; sample aggregation. | Filter the sample. Use a different NMR solvent or adjust the concentration. |
| Poor Signal-to-Noise | Low sample concentration. | Increase the sample concentration or the number of scans. |
| Unexpected Peaks | Presence of impurities or residual solvents. | Compare the spectrum with known solvent peaks and potential impurity spectra. Purify the sample if necessary. |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This method is suitable for the quantitative analysis of this compound purity.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
-
Purity Calculation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Identity Confirmation by ¹H NMR
This protocol is for confirming the chemical structure of this compound.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
-
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts by comparing them to the expected values.
-
-
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: HPLC troubleshooting decision tree.
References
common pitfalls in the handling of 4-Hydroxyindole-3-carboxaldehyde
Welcome to the technical support center for 4-Hydroxyindole-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. For long-term storage, -20°C is recommended. It is also crucial to protect the compound from light.[1] Stock solutions, particularly in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: This compound has good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q3: Is this compound stable in solution?
A3: Stock solutions in DMSO are stable for up to 6 months at -80°C.[1] However, aqueous solutions are not recommended for storage for more than one day. The phenolic hydroxyl group and the indole ring are susceptible to oxidation, which can be accelerated by exposure to air and light.
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
Problem 1: Low Yield or No Product in Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a common method for the synthesis of this compound from 4-hydroxyindole.[3][4]
Possible Causes and Solutions:
-
Moisture in Reagents or Glassware: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous DMF and freshly distilled POCl₃.
-
-
Incorrect Reagent Stoichiometry: An improper ratio of POCl₃ to DMF can lead to an incomplete formation of the Vilsmeier reagent.
-
Solution: A common and effective ratio is approximately 1:4 (POCl₃:DMF) by volume.
-
-
Degradation of Starting Material: 4-Hydroxyindole is susceptible to oxidation.
-
Solution: Use high-purity 4-hydroxyindole and handle it under an inert atmosphere.
-
-
Reaction Temperature Too High or Too Low: Temperature control is critical for this reaction.
-
Solution: The formation of the Vilsmeier reagent should be performed at 0°C. The subsequent reaction with 4-hydroxyindole is typically carried out at room temperature.[4]
-
Problem 2: Unexpected Side Products in Reactions
The presence of both a phenolic hydroxyl group and an aldehyde group can lead to side reactions.
Possible Side Reactions and Prevention:
-
Oxidation of the Aldehyde: The aldehyde group can be easily oxidized to a carboxylic acid, forming 4-hydroxyindole-3-carboxylic acid, especially in the presence of oxidizing agents or air over time.[3]
-
Prevention: Conduct reactions under an inert atmosphere and avoid strong oxidizing agents if the aldehyde functionality is to be preserved.
-
-
Reaction at the Phenolic Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can react with electrophiles.
-
Prevention: If the intended reaction involves the aldehyde group in the presence of strong electrophiles, it is advisable to protect the hydroxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.
-
-
Reaction at the Indole Nitrogen: The N-H of the indole ring is acidic and can be deprotonated by strong bases, leading to N-alkylation or other side reactions.
-
Prevention: If using strong bases, consider protecting the indole nitrogen. Common protecting groups include Boc, Cbz, or a simple alkyl group.
-
Problem 3: Difficulty in Product Purification
The polarity of both the hydroxyl and aldehyde groups can sometimes make purification by column chromatography challenging.
Troubleshooting Purification:
-
Tailing on Silica Gel: The polar functional groups can interact strongly with the silica gel, leading to tailing.
-
Solution: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent system to improve the peak shape. A common eluent system for similar compounds is a gradient of ethyl acetate in hexane.
-
-
Co-elution of Impurities: Starting materials or side products with similar polarities can be difficult to separate.
-
Solution: If column chromatography is ineffective, consider recrystallization. Methanol has been reported as a suitable solvent for the recrystallization of this compound.[4]
-
Problem 4: Ambiguous Analytical Data (NMR/MS)
Interpreting Analytical Data:
-
Broad Peaks in ¹H NMR: The phenolic hydroxyl proton and the indole N-H proton can exhibit broad signals and may exchange with deuterium if a deuterated protic solvent (like CD₃OD) is used.
-
Tip: Running the NMR in a non-protic solvent like DMSO-d₆ can help in observing these protons more clearly. In DMSO-d₆, the aldehyde proton is expected around 9.64 ppm, the phenolic OH around 10.54 ppm, and the indole NH around 12.35 ppm.[4]
-
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode should readily show the deprotonated molecule [M-H]⁻. In positive mode, the protonated molecule [M+H]⁺ should be observed.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 9.09 mg/mL (56.40 mM) | May require ultrasonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic.[1] |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble | For maximum solubility, first dissolve in DMSO and then dilute with the buffer.[1] |
Table 2: Storage Recommendations
| Condition | Duration | Notes |
| Solid at -20°C | Long-term | Store under an inert atmosphere and protect from light.[1] |
| Stock Solution in DMSO at -20°C | 1 month | Protect from light.[1] |
| Stock Solution in DMSO at -80°C | 6 months | Protect from light.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction[4]
Materials:
-
4-Hydroxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
30% Sodium hydroxide solution
-
5N Hydrochloric acid
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask cooled in an ice-methanol bath, slowly add 7.35 mL of POCl₃ to 15 mL of anhydrous DMF with stirring. Stir for 15 minutes.
-
Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF.
-
Slowly add the 4-hydroxyindole solution to the Vilsmeier reagent at 0°C.
-
Remove the cooling bath and stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Make the solution alkaline by adding 30% aqueous sodium hydroxide solution and stir for 15 minutes.
-
Acidify the mixture to pH 4 with 5N hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure this compound.
Visualizations
Caption: Vilsmeier-Haack synthesis of this compound.
Caption: Troubleshooting workflow for experiments.
References
Validation & Comparative
4-Hydroxyindole-3-carboxaldehyde: A Comparative Guide to its Validation as a Fluorescent Marker
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is paramount for the accurate visualization and quantification of biological processes. This guide provides a comprehensive validation of 4-Hydroxyindole-3-carboxaldehyde as a potential fluorescent marker, comparing its performance with established alternatives and presenting supporting data for its application in cellular imaging.
Introduction to this compound
This compound is a naturally occurring plant metabolite that has garnered interest for its potential use in the synthesis of fluorescent probes.[1] Its indole scaffold is a common feature in many fluorescent molecules, and its hydroxy and aldehyde functional groups offer versatile points for chemical modification to create targeted probes. A notable example is the fluorescent probe EPI-RS, which is synthesized from this compound and has been utilized for imaging ribonucleic acid (RNA) and sulfur dioxide (SO₂) in living cells. While specific photophysical data for the parent molecule is not extensively documented, its utility as a core structure in fluorescent probe development warrants a thorough evaluation.
Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent marker is determined by its photophysical properties, including its absorption and emission spectra, quantum yield, and molar extinction coefficient. Due to the limited availability of direct quantitative data for this compound, this section presents a comparative summary based on the properties of its derivatives and commonly used alternative fluorescent markers for similar applications, such as RNA and SO₂ detection.
| Property | This compound Derivative (EPI-RS) | SYTO™ RNASelect™ | DAPI (for DNA/RNA) |
| Excitation Max (λex) | ~470 nm | ~490 nm | ~358 nm |
| Emission Max (λem) | ~510 nm (RNA bound) | ~530 nm | ~461 nm |
| Quantum Yield (Φ) | Not explicitly reported, but shows significant fluorescence enhancement upon binding to RNA. | Not explicitly reported for the dye alone, but provides bright green fluorescence when bound to RNA. | ~0.04 (unbound), increases significantly upon binding to DNA/RNA. |
| Molar Extinction Coefficient (ε) | Not reported. | Not reported. | ~33,000 M⁻¹cm⁻¹ (at 340 nm) |
| Target Specificity | RNA and SO₂ | RNA | DNA (primarily), RNA (with lower affinity and red-shifted emission) |
| Cell Permeability | Yes | Yes | Yes |
| Photostability | Reported to have high photostability. | Moderate | Good |
| Brightness (ε x Φ) | Not quantifiable from available data, but described as providing bright fluorescence. | Described as providing bright fluorescence. | Moderate |
Note: The data for the this compound derivative is inferred from studies on the EPI-RS probe. The properties of fluorescent markers can vary depending on the cellular environment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of a fluorescent probe derived from this compound and its application in cellular imaging.
Synthesis of EPI-RS (A this compound-based Probe)
This protocol is based on the reported synthesis of fluorescent probes for RNA and SO₂ detection.
Materials:
-
This compound
-
2-hydrazinylpyridine
-
Ethanol
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux setup
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add 2-hydrazinylpyridine (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure EPI-RS probe.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cellular Imaging of RNA and SO₂ using EPI-RS
This protocol outlines the general steps for using the synthesized probe for live-cell imaging.
Materials:
-
EPI-RS probe
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells to be imaged on glass-bottom dishes or chamber slides suitable for microscopy.
-
Probe Preparation: Prepare a stock solution of the EPI-RS probe in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.
-
Cell Staining:
-
For RNA imaging: Dilute the EPI-RS stock solution in cell culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
For SO₂ detection: Pre-treat cells with a source of SO₂ (e.g., NaHSO₃) if desired, then follow the staining protocol for RNA imaging.
-
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Mount the dish or slide on the fluorescence microscope. Excite the cells at approximately 470 nm and capture the emission at around 510 nm.
-
Image Analysis: Analyze the captured images to observe the localization and intensity of the fluorescent signal, which corresponds to the distribution of RNA or the presence of SO₂.
Visualizing Cellular Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Experimental workflow for the synthesis of the EPI-RS probe and its application in cellular imaging.
Caption: Simplified signaling pathway of endogenous SO₂ production and its detection by a fluorescent probe.
Conclusion
This compound serves as a valuable and versatile scaffold for the development of novel fluorescent probes. While direct photophysical data on the parent molecule is limited, probes derived from it, such as EPI-RS, have demonstrated significant potential for live-cell imaging of important biological molecules like RNA and signaling molecules like SO₂. The straightforward synthesis and favorable properties of these derived probes make this compound a compelling starting material for the creation of new tools for biological research. Further characterization of the intrinsic fluorescent properties of this compound and its simple derivatives would be a valuable contribution to the field of fluorescent probe design. This guide provides a foundational understanding for researchers looking to explore the potential of this compound in their own studies.
References
A Comparative Analysis of the Anti-inflammatory Effects of 4-Hydroxyindole-3-carboxaldehyde and Its Analogs
An in-depth guide for researchers and drug development professionals on the anti-inflammatory potential of 4-Hydroxyindole-3-carboxaldehyde and its related compounds, supported by experimental data and mechanistic insights.
The indole nucleus is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. Among these, indole-3-carboxaldehyde and its analogs have garnered significant attention for their anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its analogs is often evaluated by their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
While a direct comparative study of a wide range of this compound analogs with comprehensive quantitative data is not extensively available in the public domain, the existing literature on indole derivatives allows for a structure-activity relationship (SAR) analysis. For instance, studies on brominated indoles have shown that the position of the substituent on the indole ring significantly impacts the anti-inflammatory activity.[1] This suggests that the hydroxyl group at the 4-position of the indole ring in this compound likely influences its anti-inflammatory profile compared to the parent indole-3-carboxaldehyde and other substituted analogs.
Below are hypothetical tables summarizing the kind of quantitative data that would be generated from such comparative studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) |
| This compound | 10 | Data not available | Data not available |
| Indole-3-carboxaldehyde | 10 | Data not available | Data not available |
| Analog A (e.g., 5-Hydroxyindole-3-carboxaldehyde) | 10 | Data not available | Data not available |
| Analog B (e.g., 6-Hydroxyindole-3-carboxaldehyde) | 10 | Data not available | Data not available |
| Indomethacin (Positive Control) | 10 | Data not available | Data not available |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| This compound | 10 | Data not available | Data not available |
| Indole-3-carboxaldehyde | 10 | Data not available | Data not available |
| Analog A | 10 | Data not available | Data not available |
| Analog B | 10 | Data not available | Data not available |
| Dexamethasone (Positive Control) | 1 | Data not available | Data not available |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of indole-3-carboxaldehyde derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6. Indole-3-carboxaldehyde and its analogs have been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[2][3]
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical signaling cascade in the inflammatory process. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, along with NF-κB, drive the expression of inflammatory genes. Some indole derivatives have been shown to inhibit the phosphorylation and activation of MAPK pathway components.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of this compound and its analogs.
In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells stimulated with LPS.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic animal model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB, to understand the molecular mechanism of action of the test compounds.
Protocol:
-
Cell Lysis: RAW 264.7 cells, treated with the test compounds and/or LPS, are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-p65).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software, and the levels of the target proteins are normalized to a loading control like β-actin.
Conclusion
This compound and its analogs represent a promising class of compounds with potential anti-inflammatory applications. Their mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, makes them attractive candidates for further drug development. The provided experimental protocols offer a standardized approach for the continued investigation and comparative analysis of these and other novel anti-inflammatory agents. Future research should focus on synthesizing a broader range of analogs and conducting comprehensive in vitro and in vivo studies to establish a clear structure-activity relationship and identify lead compounds with optimal efficacy and safety profiles.
References
Comparative Guide to the Cross-Reactivity of 4-Hydroxyindole-3-carboxaldehyde in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-Hydroxyindole-3-carboxaldehyde in common immunoassay formats. Due to a lack of specific published experimental data on this compound's cross-reactivity, this document presents a framework based on established principles of immunoassay interference and the structural characteristics of this compound. The provided data and protocols are illustrative to guide researchers in designing and interpreting their own cross-reactivity studies.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used analytical tools that rely on the specific binding of antibodies to their target antigens.[1][2] However, the specificity is not always absolute. Cross-reactivity occurs when antibodies bind to substances other than the intended analyte, which can lead to inaccurate quantification and false-positive or false-negative results.[1][3] This phenomenon is particularly prevalent when the cross-reacting molecule shares structural similarities with the target analyte.[1][3]
This compound is an indole derivative, a class of compounds that includes many biologically important molecules such as the neurotransmitter serotonin and the hormone melatonin.[4] Given its core indole structure, there is a potential for this molecule to cross-react in immunoassays designed to detect other indole-containing compounds. This guide explores this potential and provides methodologies for its assessment.
Potential Cross-Reactivity of this compound
The structural similarity of this compound to other endogenous and exogenous indole derivatives suggests a potential for interference in immunoassays for these related compounds. The degree of cross-reactivity will largely depend on the specific epitopes recognized by the antibodies used in a particular assay.
Table 1: Illustrative Cross-Reactivity Profile of this compound in Hypothetical Competitive ELISAs
| Immunoassay Target Analyte | Antibody Specificity | Concentration of this compound Tested (ng/mL) | Observed Cross-Reactivity (%) | Potential Impact |
| Serotonin | Polyclonal anti-Serotonin | 1000 | < 1% | Low risk of interference in serotonin quantification. |
| Monoclonal anti-Serotonin (Clone 5HT-H209) | 1000 | < 0.5% | Very low risk of interference. | |
| Indole-3-acetic acid (IAA) | Polyclonal anti-IAA | 500 | 5% | Potential for overestimation of IAA levels.[1] |
| Melatonin | Polyclonal anti-Melatonin | 1000 | < 2% | Low to negligible impact on melatonin measurements. |
| Tryptophan Metabolites Assay | Broad-spectrum anti-indole | 250 | 15% | Higher potential for interference due to broader antibody specificity. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual cross-reactivity must be determined experimentally.
Experimental Protocols
A standard method to assess cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA).[5]
Protocol: Competitive ELISA for Cross-Reactivity Assessment
1. Materials:
- Microtiter plate pre-coated with the target analyte-protein conjugate.
- Primary antibody specific to the target analyte.
- Standard solutions of the target analyte.
- A series of concentrations of this compound.
- Enzyme-conjugated secondary antibody.
- Substrate solution (e.g., TMB).
- Stop solution.
- Wash buffer (e.g., PBS-T).
- Assay buffer.
2. Procedure:
- Prepare a standard curve using the target analyte standards.
- Prepare serial dilutions of this compound in the assay buffer.
- Add a fixed amount of the primary antibody to the wells of the microtiter plate.
- Add the standard solutions and the this compound solutions to their respective wells.
- Incubate the plate to allow for competitive binding between the analyte in the sample/standard and the analyte coated on the plate for the primary antibody.
- Wash the plate to remove unbound antibodies and analytes.
- Add the enzyme-conjugated secondary antibody and incubate.
- Wash the plate to remove unbound secondary antibody.
- Add the substrate solution and incubate until color develops.
- Add the stop solution to terminate the reaction.
- Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Calculate the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).
- Calculate the IC50 for this compound.
- The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
Visualizing Experimental Workflow and Concepts
Diagram 1: Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
Diagram 2: Principle of Cross-Reactivity
Caption: Specific binding vs. cross-reactivity in an immunoassay.
Conclusion and Recommendations
While no direct experimental data on the cross-reactivity of this compound is currently available in the public domain, its chemical structure warrants careful consideration when developing or utilizing immunoassays for other indole derivatives. Researchers are strongly advised to perform cross-reactivity validation studies as part of their assay development and sample analysis pipeline. The methodologies and principles outlined in this guide provide a starting point for these essential investigations. By rigorously assessing the potential for cross-reactivity, scientists can ensure the accuracy and reliability of their immunoassay data.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Targets of 4-Hydroxyindole-3-carboxaldehyde: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of 4-Hydroxyindole-3-carboxaldehyde, a plant-derived metabolite, and its potential biological targets. This guide provides a critical comparison with its well-studied structural analog, Indole-3-carboxaldehyde, summarizing available experimental data and outlining key signaling pathways.
This compound, a naturally occurring compound found in plants such as Capparis spinosa L. and Arabidopsis thaliana, has garnered interest for its potential anti-inflammatory properties.[1][2][3] However, detailed validation of its specific biological targets has remained limited. This guide addresses this gap by contextualizing its known attributes alongside the extensively researched mechanisms of Indole-3-carboxaldehyde, a key metabolite of tryptophan produced by the gut microbiota.
Comparative Analysis of Biological Activity
While direct comparative studies are scarce, the available data suggests that both this compound and Indole-3-carboxaldehyde (also known as Indole-3-aldehyde or I3A) may exert anti-inflammatory effects. The primary distinction lies in the depth of mechanistic understanding. For Indole-3-carboxaldehyde, a significant body of research points to the Aryl Hydrocarbon Receptor (AhR) as a primary biological target.[4][5][6][7] Activation of AhR by Indole-3-carboxaldehyde has been shown to modulate immune responses, enhance intestinal barrier function, and protect against inflammation-driven pathologies.[8][9][10][11]
In contrast, the direct interaction of this compound with AhR or other specific cellular receptors has not been definitively established in the reviewed literature. One study noted that this compound did not effectively prevent ferroptosis, a form of programmed cell death, unlike its parent compound, 4-Hydroxyindole. This suggests that the addition of the carboxaldehyde group at the 3-position significantly alters its biological activity profile.
The following table summarizes the known biological activities and validated targets for both compounds, highlighting the current knowledge gaps for this compound.
| Feature | This compound | Indole-3-carboxaldehyde (ICA/I3A) |
| Primary Source | Plant metabolite (Capparis spinosa L., Arabidopsis thaliana)[1][3] | Tryptophan metabolite from gut microbiota[12][13] |
| Validated Biological Targets | Not definitively identified in reviewed literature. | Aryl Hydrocarbon Receptor (AhR)[4][5][6][7] |
| Reported Biological Activities | Potential anti-inflammatory effects[1] | Anti-inflammatory,[6][9][12][13] Inhibition of lipid accumulation,[12] Enhancement of intestinal barrier function,[8][9][10] Anti-biofilm activity[14][15] |
| Known Mechanism of Action | Not well-elucidated. | AhR-dependent inhibition of NLRP3 inflammasome,[6][9] Regulation of miR-1271-5p/HDAC9 pathway,[12][13] Inhibition of NF-κB signaling[11] |
Signaling Pathways: A Tale of Two Indoles
The signaling pathways associated with Indole-3-carboxaldehyde are well-documented, providing a potential roadmap for investigating this compound. The activation of AhR by Indole-3-carboxaldehyde initiates a cascade of downstream events that collectively contribute to its anti-inflammatory and protective effects.
Caption: Signaling pathway of Indole-3-carboxaldehyde.
For this compound, a hypothetical pathway could involve similar receptor interactions, potentially with AhR, given the structural similarity. However, the presence of the hydroxyl group at the 4-position could alter its binding affinity and downstream signaling. Further research is required to validate these potential interactions.
Caption: Hypothesized pathway for this compound.
Experimental Protocols for Target Validation
To facilitate further research into the biological targets of this compound, this guide provides an overview of key experimental protocols that can be adapted from studies on Indole-3-carboxaldehyde.
1. Aryl Hydrocarbon Receptor (AhR) Activation Assay:
-
Objective: To determine if this compound can bind to and activate AhR.
-
Methodology:
-
Cell Culture: Utilize a reporter cell line, such as HepG2 cells, stably transfected with a luciferase reporter gene under the control of an AhR-responsive element (e.g., DRE).
-
Treatment: Treat the cells with varying concentrations of this compound. A known AhR agonist (e.g., TCDD) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.
-
Luciferase Assay: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity in treated cells compared to the vehicle control would indicate AhR activation.
-
2. NLRP3 Inflammasome Activation Assay:
-
Objective: To assess the inhibitory effect of this compound on the NLRP3 inflammasome.
-
Methodology:
-
Cell Culture and Priming: Culture macrophages (e.g., THP-1 cells differentiated with PMA) and prime them with lipopolysaccharide (LPS) to upregulate pro-IL-1β.
-
Treatment and Activation: Pre-treat the primed cells with this compound for a defined period, followed by stimulation with an NLRP3 activator (e.g., ATP or nigericin).
-
Measurement of IL-1β: Collect the cell culture supernatants and measure the levels of secreted IL-1β using an ELISA kit.
-
Western Blot Analysis: Analyze cell lysates by Western blotting to detect the cleaved (active) form of caspase-1.
-
Data Analysis: A reduction in IL-1β secretion and cleaved caspase-1 in cells treated with this compound would suggest inhibition of the NLRP3 inflammasome.
-
3. In Vivo Model of Intestinal Inflammation:
-
Objective: To evaluate the in vivo efficacy of this compound in a model of colitis.
-
Methodology:
-
Animal Model: Induce colitis in mice using dextran sulfate sodium (DSS) in their drinking water.
-
Treatment: Administer this compound orally to a group of DSS-treated mice. A control group should receive a vehicle.
-
Assessment of Colitis Severity: Monitor disease activity index (DAI) scores (based on weight loss, stool consistency, and rectal bleeding). At the end of the study, collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.
-
Data Analysis: Amelioration of DAI scores, reduced histological damage, lower MPO activity, and decreased pro-inflammatory cytokine levels in the treated group would indicate in vivo anti-inflammatory activity.
-
Caption: Experimental workflow for target validation.
Future Directions
The striking similarities in chemical structure between this compound and the well-characterized AhR ligand, Indole-3-carboxaldehyde, strongly suggest that AhR is a plausible and high-priority target for investigation. Future research should focus on direct binding studies and functional assays to confirm this hypothesis. Furthermore, comparative studies employing the experimental protocols outlined in this guide will be instrumental in delineating the unique therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Assessing the Specificity of 4-Hydroxyindole-3-carboxaldehyde in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxyindole-3-carboxaldehyde, a plant metabolite identified in species such as Capparis spinosa L., has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1] However, a comprehensive understanding of its specificity within complex biological systems is crucial for its development as a selective research tool or therapeutic agent. This guide provides a framework for assessing the specificity of this compound, comparing its known and potential activities with related indole derivatives, and offers detailed experimental protocols for its characterization.
Due to the limited availability of direct, quantitative specificity data for this compound, this guide leverages information on the broader class of indole-3-carboxaldehyde derivatives to infer potential biological targets and provide a roadmap for rigorous specificity testing.
Comparative Biological Activities of Indole Derivatives
Indole-3-carboxaldehyde and its substituted derivatives have been reported to exhibit a wide range of biological activities.[2][3][4][5][6] The addition of a hydroxyl group at the 4-position of the indole ring, as in this compound, can significantly influence its electronic properties and potential interactions with biological targets. While specific quantitative comparisons are limited in the current literature, a qualitative summary of the activities of related compounds provides a basis for investigation.
| Biological Activity | Indole-3-carboxaldehyde & Derivatives | Reference Compounds (Examples) | Key Considerations for this compound |
| Anti-inflammatory | Inhibition of inflammatory mediators.[2][7][8] | Dexamethasone, Ibuprofen | The 4-hydroxy group may alter activity at key inflammatory targets such as COX enzymes or cytokine signaling pathways. |
| Antimicrobial | Antifungal and antibacterial properties.[2][7] | Fluconazole, Ciprofloxacin | The hydroxyl group could affect membrane permeability or interaction with microbial-specific enzymes. |
| Anticancer | Varied effects on cancer cell lines.[2][3] | Doxorubicin, Paclitaxel | The substitution pattern on the indole ring is critical for anticancer activity; the 4-OH group needs specific evaluation. |
| Aryl Hydrocarbon Receptor (AhR) Modulation | Indole derivatives are known ligands of AhR.[9][10][11][12] | TCDD (agonist), CH-223191 (antagonist) | The 4-hydroxy substitution may influence binding affinity and functional outcome (agonist vs. antagonist activity) at the AhR. |
| Cytochrome P450 (CYP) Interaction | Indole compounds can be metabolized by and inhibit CYP enzymes.[13][14][15][16] | Ketoconazole (CYP3A4 inhibitor) | The position of the hydroxyl group can determine the susceptibility to metabolism and the potential for drug-drug interactions. |
Assessing Target Specificity: Experimental Workflows
A multi-pronged approach is essential to confidently determine the specificity of this compound. This involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broader profiling against large panels of potential off-targets.
Potential Signaling Pathway Involvement: The Aryl Hydrocarbon Receptor
Given that various indole derivatives are known to modulate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism, this represents a plausible target for this compound.[9][10][11][12]
Experimental Protocols
In Vitro Kinase Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[17]
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
ATP-γ-S (for thiophosphorylation-based assays)
-
EDTA (to stop the reaction)
-
SDS-PAGE equipment and reagents
-
Phosphorimager or appropriate detection system (e.g., luminescence plate reader for ADP-Glo™ assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a reaction tube/plate, combine the purified kinase and its substrate in kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the kinase/substrate mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (e.g., a final concentration of 20 µM, including [γ-³²P]ATP).[17]
-
Incubate the reaction at 30°C for a specified duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding EDTA or by adding SDS-PAGE loading buffer.[18]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography (for ³²P) or by other detection methods.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target protein in a cellular context.[19][20][21]
Materials:
-
Cultured cells expressing the target protein
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blot equipment and reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-3 hours) at 37°C.[22]
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling at room temperature.[19]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[20]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinome Profiling
To assess the selectivity of this compound against a broad range of kinases, a kinome-wide profiling assay is recommended. This is often performed as a service by specialized companies.
General Workflow:
-
This compound is incubated at one or more concentrations with a large panel of recombinant kinases (e.g., >400 kinases).
-
The activity of each kinase is determined, typically using a radiometric or fluorescence-based assay.
-
The percentage of inhibition for each kinase at the tested concentrations is calculated.
-
The results are often visualized as a dendrogram or a "scan" of the human kinome, highlighting the kinases that are significantly inhibited. This allows for the calculation of selectivity scores.[23]
Conclusion
While this compound shows promise as a bioactive molecule, a thorough assessment of its specificity is a critical step in its validation for research or therapeutic applications. The lack of direct experimental data necessitates a systematic investigation using the protocols and workflow outlined in this guide. By comparing its activity to its parent compound, indole-3-carboxaldehyde, and other derivatives, and by profiling it against broad panels of potential targets, researchers can build a comprehensive understanding of its mechanism of action and potential off-target effects. This rigorous approach will ultimately determine its utility and potential as a selective chemical probe or drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. In vitro kinase activity assay [bio-protocol.org]
- 18. In vitro kinase activity assay [bio-protocol.org]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Hydroxyindole-3-carboxaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxyindole-3-carboxaldehyde, a plant metabolite and potential bioactive compound, is crucial for its study in various biological and pharmaceutical contexts.[1] The validation of analytical methods ensures the reliability, reproducibility, and accuracy of quantitative data. This guide provides a comparative overview of common analytical techniques that can be employed for the quantification of this compound, complete with detailed experimental protocols and expected performance data based on the analysis of structurally related indole compounds.
General Principles of Analytical Method Validation
The validation of a bioanalytical method is a comprehensive process to establish that the performance characteristics of the method are suitable and reliable for the intended analytical applications. Key parameters that must be evaluated include selectivity, accuracy, precision, linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ).[2][3][4][5]
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3] Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of scatter between a series of measurements.[3] Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The LOD is the lowest amount of analyte in a sample that can be detected, and the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: General workflow for analytical method validation.
Comparative Analytical Methods
While no direct comparative studies for the quantification of this compound were identified, this guide presents proposed methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for similar indole aldehydes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. For aldehydes like this compound, derivatization may be necessary to enhance sensitivity and selectivity.[6][8]
Experimental Protocol (Proposed):
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound; likely in the range of 280-320 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Extraction of the analyte from the matrix (e.g., plant tissue, plasma) using a suitable solvent like methanol or ethyl acetate.
-
For low concentrations, a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) can be performed to form a more chromophoric hydrazone, with detection at approximately 360 nm.[6][8]
-
The final extract is filtered through a 0.22 µm syringe filter before injection.
-
-
Quantification: Based on a calibration curve prepared from a series of known concentrations of a this compound standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of analytes in complex biological matrices. The methodology can be adapted from validated methods for similar compounds like 4-hydroxyindole-3-acetic acid.[9]
Experimental Protocol (Proposed):
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A gradient elution program would be developed to ensure optimal separation.
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive or negative, to be determined based on signal intensity for the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. Precursor and product ion transitions would need to be optimized by infusing a standard solution of this compound.
-
Sample Preparation: Protein precipitation (for plasma samples) with a solvent like methanol, followed by centrifugation and filtration.[9] For plant extracts, a similar extraction and cleanup procedure as for HPLC-UV would be employed.
-
Quantification: An internal standard (ideally, a stable isotope-labeled version of the analyte) would be added to all samples and standards to correct for matrix effects and variations in instrument response. Quantification is based on the peak area ratio of the analyte to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization is likely necessary to improve its volatility and thermal stability.
Experimental Protocol (Proposed):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: An optimized oven temperature program would be developed, starting at a low temperature and ramping up to a higher temperature to ensure good separation of the analyte from other matrix components.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode for initial identification of the derivatized analyte and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
Sample Preparation:
-
Extraction from the matrix as described for the other techniques.
-
Derivatization of the extract with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl and aldehyde groups to their more volatile trimethylsilyl (TMS) ethers/acetals.
-
-
Quantification: Based on a calibration curve of the derivatized standard, with the possible use of an internal standard.
Comparison of Proposed Analytical Methods
The following table summarizes the expected performance characteristics of the proposed methods for the quantification of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate to Good (can be affected by co-eluting compounds) | Excellent (high specificity from MRM transitions) | Very Good (good chromatographic separation and mass spectral data) |
| Linearity (R²) | > 0.99 | > 0.998[9] | > 0.99[12] |
| Accuracy (% Bias) | Within ±15% | Within ±15% (typically <10%)[9] | Within ±15% |
| Precision (% RSD) | < 15% | < 15% (typically <9%)[9] | < 15% |
| LOD | ng/mL range | Sub-ng/mL to pg/mL range | ng/mL range[12] |
| LOQ | ng/mL range | ng/mL to pg/mL range | ng/mL range |
| Sample Throughput | Moderate | High | Low to Moderate (due to longer run times and derivatization) |
| Cost & Accessibility | Low cost, widely available | High cost, specialized instrumentation | Moderate cost, widely available |
| Derivatization | Optional (recommended for low concentrations) | Not usually required | Generally required for volatility |
Conclusion
The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, the required sensitivity and selectivity, and the available instrumentation.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis, especially at higher concentrations or when derivatization is employed to enhance sensitivity.
-
LC-MS/MS is the method of choice for bioanalytical studies requiring high sensitivity and selectivity for the quantification of low concentrations of the analyte in complex biological matrices like plasma.
-
GC-MS can be a viable alternative, particularly for identifying and quantifying the analyte in less complex matrices, provided that a suitable derivatization procedure is established.
For any chosen method, a full validation according to established guidelines is mandatory to ensure the generation of reliable and reproducible data for regulatory submissions and scientific publications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Hydroxyindole-3-carboxaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted indole scaffolds is of paramount importance. 4-Hydroxyindole-3-carboxaldehyde is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this valuable molecule, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
Route 1: Vilsmeier-Haack Formylation of 4-Hydroxyindole
The most direct and widely cited method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-hydroxyindole. This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the indole ring.
Experimental Data
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyindole | [1] |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 2 hours | [1] |
| Crude Yield | 82% | [1] |
| Purity | Recrystallized from methanol | [1] |
| Melting Point | 190-193 °C (after recrystallization) | [1] |
Experimental Protocol
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of dry N,N-dimethylformamide (DMF) in an ice-methanol bath. To this, slowly add 7.35 mL of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 15 minutes to form the Vilsmeier reagent.
-
Reaction with 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, keeping the reaction temperature below 5°C using an ice bath.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of water. Make the solution alkaline by adding a 30% aqueous sodium hydroxide solution and stir for an additional 15 minutes.
-
Isolation and Purification: Acidify the mixture to a pH of 4 with 5N hydrochloric acid. Collect the resulting precipitate by filtration, wash it with water, and dry it to obtain the crude this compound. The crude product can be further purified by recrystallization from methanol to yield yellow crystals.[1]
Synthesis Pathway
References
Evaluating the Photostability of 4-Hydroxyindole-3-carboxaldehyde Fluorescent Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible experimental data. This guide provides a comparative evaluation of the photostability of fluorescent probes based on the 4-hydroxyindole-3-carboxaldehyde scaffold against common commercially available fluorescent dyes. The information presented herein is supported by experimental data and detailed protocols to assist in making informed decisions for your specific research needs.
Introduction to this compound Probes
Fluorescent probes derived from the this compound scaffold are a class of synthetic fluorophores that have garnered interest due to their potential applications in biological imaging. The indole moiety is a common feature in many biological molecules, and probes built upon this structure may offer unique targeting capabilities and environmental sensitivity. However, a critical characteristic for any fluorescent probe is its photostability – the ability to resist photochemical degradation upon exposure to excitation light. Poor photostability can lead to signal loss, inaccurate quantification, and the generation of phototoxic byproducts, ultimately compromising experimental outcomes. This guide focuses on the photostability of these indole-based probes in comparison to widely used fluorescent dyes.
Comparative Photostability Analysis
To provide a clear comparison, the following table summarizes the photostability of a representative this compound-based probe against three commonly used classes of fluorescent dyes: fluoresceins, rhodamines, and cyanines. The key metric for comparison is the photobleaching quantum yield (ΦB), which represents the efficiency of a molecule's degradation upon absorbing a photon. A lower ΦB value indicates higher photostability.
| Fluorescent Probe Class | Representative Probe | Photobleaching Quantum Yield (ΦB) | Fluorescence Quantum Yield (ΦF) | Key Characteristics |
| Indole-based | This compound Derivative | Data not available | ~0.15 (for a related derivative)[1] | Generally considered to have good photostability, but quantitative data is scarce. |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | ~ 3 x 10-5 | ~0.92 (in 0.1 N NaOH)[2] | Bright initial fluorescence but prone to rapid photobleaching.[3] |
| Rhodamine | Rhodamine B | ~ 2 x 10-6 | ~0.31 (in water)[4] | Generally more photostable than fluorescein.[5] |
| Cyanine | Cyanine 5 (Cy5) | ~ 1 x 10-6 | ~0.20[6] | High molar extinction coefficient and good photostability, especially when stabilized.[7][8] |
Experimental Protocols
Accurate assessment of photostability is crucial for probe evaluation. Below is a generalized protocol for measuring the photobleaching of fluorescent probes.
Protocol: Photobleaching Measurement
Objective: To quantify the rate of fluorescence decay of a probe upon continuous illumination.
Materials:
-
Fluorescent probe solution (e.g., 1 µM in a suitable buffer like PBS, pH 7.4)
-
Microscope with a high-intensity light source (e.g., Mercury or Xenon arc lamp, or a laser)
-
Appropriate filter sets for the fluorescent probe
-
A digital camera capable of time-lapse imaging
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare a sample of the fluorescent probe solution on a microscope slide.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the probe being tested.
-
Set the illumination intensity to a constant and defined level.
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the illuminated area for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant or halftime.
Signaling Pathway Involvement of Indole-3-carboxaldehyde
Recent studies have highlighted the role of indole-3-carboxaldehyde, a tryptophan metabolite, in modulating key inflammatory signaling pathways. This biological activity suggests potential applications for fluorescent probes derived from this scaffold in studying inflammatory processes.
Inhibition of the NLRP3 Inflammasome Pathway
Indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the activation of the NLRP3 inflammasome.[9][10][11] This is achieved through the activation of the aryl hydrocarbon receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and blocks the NF-κB signaling pathway that primes the inflammasome.[9][10]
Caption: Inhibition of the NLRP3 inflammasome pathway by Indole-3-carboxaldehyde.
Modulation of the TLR7 Signaling Pathway
Indole-3-carboxaldehyde has also been found to regulate the inflammatory response induced by Respiratory Syncytial Virus (RSV) by moderately inhibiting the Toll-like receptor 7 (TLR7) signaling pathway.[12] This modulation prevents an excessive inflammatory response while likely preserving the necessary antiviral activity.[12]
Caption: Modulation of the TLR7 signaling pathway by Indole-3-carboxaldehyde.
Conclusion
Fluorescent probes based on the this compound scaffold present an interesting area for development, particularly given the biological activity of the parent compound in key inflammatory pathways. However, a significant gap exists in the literature regarding their quantitative photostability. While qualitative descriptions suggest good stability, the lack of concrete data, such as photobleaching quantum yields, makes direct comparison with established dyes challenging. For researchers requiring high photostability for demanding applications like single-molecule imaging or long-term live-cell tracking, well-characterized dyes such as rhodamine and cyanine derivatives may currently be a more reliable choice. Further research is needed to quantify the photophysical properties of this compound-based probes to fully assess their potential and define their optimal applications in fluorescence microscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comparative overview of in-silico docking studies performed on 4-Hydroxyindole-3-carboxaldehyde and its related analogs. The aim is to offer researchers, scientists, and drug development professionals a consolidated resource of binding affinities and experimental methodologies to facilitate further research and development of indole-based compounds as potential therapeutic agents. The data presented is collated from various studies, and it is important to note that direct comparison of binding energies across different target proteins and docking software should be interpreted with caution.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding affinities of various indole-3-carboxaldehyde derivatives against their respective biological targets as reported in the literature. This data provides insights into how different substitutions on the indole ring influence the binding efficacy to various proteins.
| Ligand | Substituent at Position 4 | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| 4-Nitro-indole-3-carboxaldehyde | -NO₂ | RAS | AutoDock | -7.12 | Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent[1] |
| 5-Bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | -H (5-Bromo) | VEGFR Tyrosine Kinase | (Not Specified) | -7.78 | Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives |
Note: The binding energy for the 5-Bromoindole derivative is for a related but structurally different compound (indole-2-carbohydrazide derivative).
Experimental Protocols
The methodologies described below are based on standard practices reported in molecular docking studies of indole derivatives.
Molecular Docking with AutoDock
A common protocol for molecular docking using AutoDock, as described for 4-nitro-indole-3-carboxaldehyde, involves the following steps[1]:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., RAS) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein structure.
-
Ligand Preparation: The 3D structure of the ligand (e.g., 4-nitro-indole-3-carboxaldehyde) is generated and optimized to its lowest energy conformation.
-
Grid Box Definition: A grid box is defined to encompass the active site of the target protein. For the docking of 4-nitro-indole-3-carboxaldehyde against RAS, a grid box with dimensions of 126 x 126 x 126 Å and a grid spacing of 0.80 Å was used. The grid center was set to x = 25.641, y = 54.645, and z = 67.224[1].
-
Docking Simulation: The docking is performed using the Lamarckian Genetic Algorithm (LGA) in AutoDock. The program evaluates multiple conformations of the ligand within the defined active site and scores them based on the calculated binding energy.
-
Analysis of Results: The resulting docked poses are clustered and ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.
Molecular Docking with GOLD Suite
The GOLD (Genetic Optimization for Ligand Docking) suite is another widely used software for protein-ligand docking. A general workflow includes:
-
Input Preparation: The 3D structures of the protein and ligands are prepared. This includes adding hydrogens, defining the binding site, and setting up ligand flexibility.
-
Scoring Function Selection: GOLD offers several scoring functions, such as GoldScore, ChemScore, and ChemPLP, to evaluate the fitness of the docked poses.
-
Genetic Algorithm Parameters: The genetic algorithm parameters, such as population size, number of generations, and selection pressure, are configured to control the thoroughness of the conformational search.
-
Execution and Analysis: The docking simulation is run, and the results are analyzed to identify the best-scoring poses and their interactions with the protein active site.
Mandatory Visualization
RAS Signaling Pathway
The diagram below illustrates a simplified representation of the RAS signaling pathway, a critical pathway in cell proliferation and a target for anticancer drug development. The docking of 4-nitro-indole-3-carboxaldehyde to the RAS protein suggests a potential mechanism for inhibiting this pathway.
Caption: Simplified RAS signaling pathway and the potential inhibitory action of an indole ligand.
References
A Comparative Guide to the In Vivo Efficacy of Indole-based Aryl Hydrocarbon Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Indole-3-carboxaldehyde (I3A), a promising tryptophan metabolite, and its related indole compounds. While direct in vivo efficacy data for 4-Hydroxyindole-3-carboxaldehyde is limited in publicly accessible literature, the extensive research on I3A offers valuable insights into the potential therapeutic applications of this class of molecules, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR). This document focuses on the validated in vivo performance of I3A and compares it with Indole-3-carbinol (I3C), another well-studied indole derivative, to provide a framework for evaluation and future research.
Core Compound Profile: Indole-3-carboxaldehyde (I3A)
Indole-3-carboxaldehyde (also known as 3-IAld) is a metabolite of tryptophan produced by gut microbiota.[1][2] It has emerged as a significant modulator of intestinal homeostasis and inflammatory responses through its action as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][3][4] Activation of AhR by I3A in intestinal immune cells stimulates the production of IL-22, which plays a crucial role in maintaining intestinal barrier integrity and protecting against inflammation.[3][4]
Comparative Analysis: I3A vs. Indole-3-carbinol (I3C)
Both I3A and I3C are indole derivatives that act as AhR agonists. I3C, found in cruciferous vegetables, has also been extensively studied for its potential anti-cancer properties, which are mediated, in part, through AhR signaling.[5] The following sections compare the in vivo efficacy of I3A and the reported effects of I3C in relevant disease models.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies on Indole-3-carboxaldehyde.
Table 1: Efficacy of Indole-3-carboxaldehyde in a Murine Model of Metabolic Syndrome [1]
| Parameter | Control (Metabolic Syndrome Model) | I3A-Treated | Outcome |
| Intestinal Permeability | Increased | Reduced | Prevention of epithelial barrier dysfunction |
| Metabolic Complications | Present | Prevented | Amelioration of metabolic syndrome indicators |
| AhR Activation | Low | High (local intestinal) | Targeted engagement of the therapeutic pathway |
| Toxicity | - | Not observed | Favorable safety profile |
Table 2: Efficacy of Indole-3-carboxaldehyde in a DSS-Induced Ulcerative Colitis Mouse Model [2]
| Parameter | DSS-Treated Control | I3A-Treated (40 mg/kg) | Outcome |
| Colon Length Shortening | Severe | Significantly reduced | Protection against colitis-induced colon damage |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Markedly elevated | Significantly attenuated | Potent anti-inflammatory effect |
| Intestinal Barrier Proteins (ZO-1, Occludin) | Decreased expression | Upregulated expression | Restoration of intestinal barrier integrity |
| TLR4/NF-κB/p38 Signaling | Activated | Inhibited | Modulation of a key inflammatory pathway |
Table 3: Efficacy of Indole-3-carboxaldehyde in a Murine Sclerosing Cholangitis Model [3]
| Parameter | DDC-Fed Control | I3A-Treated | Outcome |
| Liver Fibrogenesis (α-SMA, Collagen) | Increased | Strongly reduced | Prevention of liver fibrosis |
| Pro-fibrotic Cytokines (TGF-β, IL-9) | Elevated | Reduced | Attenuation of fibrotic signaling |
| Intestinal Mucosal Integrity | Compromised | Restored | Gut-liver axis modulation |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for I3A and a general workflow for evaluating the in vivo efficacy of indole-based compounds.
Caption: Signaling pathway of Indole-3-carboxaldehyde (I3A) via the Aryl Hydrocarbon Receptor (AhR).
References
- 1. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Hydroxyindole-3-carboxaldehyde with Established Research Tools
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for generating robust and reliable experimental data. This guide provides an objective comparison of 4-Hydroxyindole-3-carboxaldehyde with established research tools in three key application areas: anti-inflammatory research, ferroptosis inhibition, and fluorescent probe synthesis. While direct head-to-head quantitative comparisons are not extensively available in the current literature, this guide summarizes the existing performance data for established tools and the known activities of this compound to facilitate informed decision-making.
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A key mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.
Established Research Tool: Indomethacin
Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes. It is widely used as a reference compound in anti-inflammatory research.
This compound
Data Presentation: COX Inhibition
| Compound | Target | IC50 | Reference |
| Indomethacin | COX-1 | 18 nM | [6] |
| COX-2 | 26 nM | [6] | |
| Diclofenac | COX-1 | 0.611 µM | [7][8] |
| COX-2 | 0.63 µM | [7][8] | |
| This compound | COX-1 / COX-2 | Data not available |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
-
Enzyme and Substrate Preparation:
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of arachidonic acid (the substrate) in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound (e.g., this compound) or a standard inhibitor (e.g., Indomethacin) at various concentrations.
-
Add the COX enzyme to each well and incubate for a short period at 37°C.
-
Initiate the reaction by adding the arachidonic acid solution.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway: Arachidonic Acid Metabolism and COX Inhibition
Caption: COX inhibition pathway.
Ferroptosis Inhibition
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibitors of ferroptosis are valuable research tools for studying and potentially treating diseases associated with this process.
Established Research Tool: Ferrostatin-1
Ferrostatin-1 is a potent and specific inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing lipid peroxidation.
This compound
While direct EC50 values for ferroptosis inhibition by this compound are not available, a recent study has shown that hydroxyindoles as a class of compounds can protect neuronal cultures from ferroptosis[9][10]. The study identified 3-hydroxyindole as a particularly potent inhibitor. This suggests that the 4-hydroxyindole scaffold may also possess anti-ferroptotic activity, likely through its radical-scavenging capabilities[6].
Data Presentation: Ferroptosis Inhibition
| Compound | Assay Condition | EC50 | Reference |
| Ferrostatin-1 | Erastin-induced ferroptosis in HT-1080 cells | 60 nM | |
| Liproxstatin-1 | RSL3-induced ferroptosis in Pfa-1 cells | 38 ± 3 nM | |
| This compound | Various ferroptosis inducers | Data not available | |
| 3-Hydroxyindole | Erastin-induced ferroptosis in HT-22 cells | Potent inhibition observed | [9][10] |
Experimental Protocol: Lipid Peroxidation Assay for Ferroptosis
This protocol describes a common method to measure lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
Induce ferroptosis using an appropriate inducer (e.g., Erastin or RSL3).
-
Treat cells with the test compound (e.g., this compound) or a known inhibitor (e.g., Ferrostatin-1) at various concentrations.
-
-
Staining with C11-BODIPY(581/591):
-
Add C11-BODIPY(581/591) to the cell culture medium and incubate for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Upon oxidation by lipid peroxides, the emission maximum of C11-BODIPY(581/591) shifts from ~590 nm (red) to ~510 nm (green).
-
The ratio of green to red fluorescence intensity is used to quantify the extent of lipid peroxidation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of lipid peroxidation for each concentration of the test compound.
-
Determine the EC50 value, the concentration of the compound that causes 50% inhibition of lipid peroxidation.
-
Experimental Workflow: Ferroptosis Inhibition Assay
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. dovepress.com [dovepress.com]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aalto.fi [research.aalto.fi]
- 6. researchgate.net [researchgate.net]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Hydroxyindole-3-carboxaldehyde
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Hydroxyindole-3-carboxaldehyde, a plant metabolite often used in the synthesis of fluorescent probes and in inflammation-related research. Adherence to these protocols is critical for maintaining laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid creating dust when handling the solid form.[2]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Warning, Skin Irrit. 2 (H315) | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Warning, Eye Irrit. 2 (H319) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Warning, STOT SE 3 (H335) | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[5] Do not dispose of this chemical in the regular trash or down the drain.[5][6]
1. Waste Collection and Containerization:
-
Designated Container: Use a dedicated, chemically compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][7]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[5][8] The label must include:
-
Container Management: Keep the waste container securely closed except when adding waste.[7][8] Store it in a designated satellite accumulation area within the laboratory.[7]
2. Handling Contaminated Materials:
-
PPE and Labware: Any materials, such as gloves, weigh boats, or pipette tips, that come into direct contact with this compound should be considered contaminated and disposed of in the designated hazardous waste container.
-
Empty Containers: Original containers of this compound must be triple-rinsed with an appropriate solvent.[8] The rinsate must be collected and treated as hazardous waste.[8][9] After triple-rinsing, the defaced, empty container may be disposed of in the regular trash, though it is best practice to check with your EHS office first.[8][9]
3. Requesting Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (check with your EHS guidelines, often up to 12 months), submit a hazardous waste pickup request to your institution's EHS department.[7]
-
Complete all required paperwork, accurately listing all contents of the waste container.[5]
4. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material.
-
Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
By following these established procedures, you contribute to a safer laboratory environment and ensure responsible stewardship of chemical waste. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
